Product packaging for Digoxin(Cat. No.:CAS No. 20830-75-5)

Digoxin

Cat. No.: B3395198
CAS No.: 20830-75-5
M. Wt: 780.9 g/mol
InChI Key: LTMHDMANZUZIPE-PUGKRICDSA-N
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Description

Digoxin is a cardiac glycoside compound isolated from the foxglove plant, Digitalis lanata . With a chemical formula of C41H64O14 and a molecular weight of 780.95 g/mol, it is a well-characterized tool for cardiovascular research . Its primary mechanism of action is the reversible inhibition of the sodium-potassium adenosine triphosphatase (Na+/K+ ATPase) pump in cardiac cells . This inhibition increases intracellular sodium, which subsequently leads to a rise in intracellular calcium concentration via the sodium-calcium exchanger, resulting in a positive inotropic effect—increased force of myocardial contraction . Additionally, this compound exerts vagomimetic effects by stimulating the parasympathetic nervous system, which slows conduction through the atrioventricular (AV) node and reduces heart rate . These dual mechanisms make it a valuable agent for studying the pathophysiology and treatment of heart failure and atrial fibrillation in experimental models . Researchers utilize this compound to investigate cellular signaling, cardiac electrophysiology, and inotropy. It is critical to note that this product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. This product should not be used for any in vivo personal purpose.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C41H64O14 B3395198 Digoxin CAS No. 20830-75-5

Properties

IUPAC Name

3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3-[(2R,4S,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C41H64O14/c1-19-36(47)28(42)15-34(50-19)54-38-21(3)52-35(17-30(38)44)55-37-20(2)51-33(16-29(37)43)53-24-8-10-39(4)23(13-24)6-7-26-27(39)14-31(45)40(5)25(9-11-41(26,40)48)22-12-32(46)49-18-22/h12,19-21,23-31,33-38,42-45,47-48H,6-11,13-18H2,1-5H3/t19-,20-,21-,23-,24+,25-,26-,27+,28+,29+,30+,31-,33+,34+,35+,36-,37-,38-,39+,40+,41+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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InChI Key

LTMHDMANZUZIPE-PUGKRICDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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Canonical SMILES

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CC(C7(C6(CCC7C8=CC(=O)OC8)O)C)O)C)C)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
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Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2O)O[C@@H]3[C@H](O[C@H](C[C@@H]3O)O[C@H]4CC[C@]5([C@@H](C4)CC[C@@H]6[C@@H]5C[C@H]([C@]7([C@@]6(CC[C@@H]7C8=CC(=O)OC8)O)C)O)C)C)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
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Molecular Formula

C41H64O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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DSSTOX Substance ID

DTXSID5022934
Record name Digoxin
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Molecular Weight

780.9 g/mol
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Physical Description

Digoxin appears as clear to white crystals or white crystalline powder. Odorless. Used as a cardiotonic drug. (EPA, 1998), Solid
Details U.S. Environmental Protection Agency. 1998. Extremely Hazardous Substances (EHS) Chemical Profiles and Emergency First Aid Guides. Washington, D.C.: U.S. Government Printing Office.
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Solubility

Cardiac glycosides have a characteristic ring structure known as an aglycone (orgenin) coupled with one or more types of sugars. The aglycone portion of the glycoside consists of a steroid nucleus (cyclopentanoperhydrophenanthrene nucleus) and an alpha,beta-unsaturated 5- or 6-membered lactone ring at the C17 position of the steroid nucleus. A beta-oriented hydroxyl substitution is usually present at the C3 and C14 positions. Increasing the number of hydroxyl groups on the aglycone increases polarity and decreases lipid solubility; additional sugars may also increase polarity. The sugar portion of the glycoside is attached to the steroid nucleus, usually through a hydroxyl group at the C3 position. The sugar moiety affects in part the activity of the cardiac glycosides by influencing solubility, absorption, distribution, and toxicity. In general, the cardiac glycosides are sparingly soluble to insoluble in water and freely soluble to slightly soluble in alcohol or diluted alcohol. /Cardiac glycosides/, In water, 64.8 mg/L at 25 °C, Practically insoluble in water, Very soluble in ethanol, Freely soluble in pyridine; soluble in mixture of chloroform and alcohol. More soluble in hot 80% alcohol than gitoxin. Slightly soluble in dilute alcohol, chloroform. Practically insoluble in ether, acetone, ethyl acetate, chloroform, For more Solubility (Complete) data for Digoxin (6 total), please visit the HSDB record page., 0.0648 mg/mL at 25 °C
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Density

1.36 g/cu cm at 20 °C
Details IARC. Monographs on the Evaluation of the Carcinogenic Risk of Chemicals to Humans. Geneva: World Health Organization, International Agency for Research on Cancer, 1972-PRESENT. (Multivolume work). Available at: https://monographs.iarc.fr/ENG/Classification/index.php, p. V108: 381
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Color/Form

Colorless to white crystals, or white crystalline powder, Triclinic prisms from dilute alcohol, pyridine, Radially arranged four- and five-sided triclinic plates from dilute alcohol or pyridine.

CAS No.

20830-75-5
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Melting Point

446 to 509 °F Decomposes. (EPA, 1998), 230-265, 249 °C (decomposes), MP: Approximately 235 °C (decomposes), MP: 230-265 °C, Crystals. MP: 227-231 °C /beta-Methyldigoxin/, 249 °C
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Historical Trajectories and Seminal Discoveries in Digoxin Research

Early Ethnobotanical and Medical Applications of Digitalis Species

Plants belonging to the genus Digitalis, commonly known as foxglove, have a long history of medicinal use predating formal scientific investigation. Ancient cultures, including the Egyptians, were known to utilize medicinal plants containing cardiac glycosides. ahajournals.org The Digitalis plant was described by Dioscorides and Galen in ancient Greece, and its use was also mentioned in Welsh physicians' writings around 1250 A.D. acponline.org Herbalists historically employed the plant for various ailments, including epilepsy and wound healing. acponline.org In the sixteenth century, Leonhard Fuchs (1501–1566) provided a detailed account of the medicinal use of foxglove, suggesting potential diuretic properties when taken orally and as a remedy for wounds when applied topically. bjcardio.co.uk Fuchs is also credited with coining the name 'Digitalis purpurea'. bjcardio.co.uk Around the same period, the potential toxicity of the plant was also recognized. bjcardio.co.uk

William Withering's Contributions to Digitalis Therapy and Clinical Observations (1785)

A pivotal moment in the history of Digitalis came with the work of English physician and botanist William Withering (1741–1799). countrydoctormuseum.orgdrugbank.com In 1785, Withering published his landmark treatise, "An Account of the Foxglove, and some of its medical uses; with practical remarks on dropsy, and other diseases." christies.combiodiversitylibrary.orgcambridge.org This publication is considered the first systematic investigation into the use of Digitalis for treating dropsy, a condition characterized by edema or swelling often caused by congestive heart failure. bjcardio.co.ukcountrydoctormuseum.org

Withering's interest in foxglove was sparked by a traditional folk remedy for dropsy used by an old woman in Shropshire. christies.com He observed that this remedy, composed of numerous herbs, likely owed its effectiveness to the foxglove. christies.com Over a decade, Withering conducted extensive clinical trials on more than 150 patients to define the effective use and appropriate dosage of Digitalis purpurea for dropsy and heart disease. christies.comcambridge.org His 1785 account detailed the plant's utility, methods of extraction, precise measurements for preparing an infusion, and expected side effects. bjcardio.co.ukcountrydoctormuseum.orgchristies.com Although largely unaware of the drug's direct cardiac effects, Withering successfully treated many patients with congestive heart failure and documented striking examples of Digitalis toxicity. nih.gov He noted that Digitalis was believed to slow the heart rate in patients with an irregular pulse and lead to diuresis. ahajournals.org Withering's work elevated the use of foxglove from a traditional folk remedy to a subject of scientific medicine. countrydoctormuseum.org

Evolution from Crude Digitalis Extracts to Purified Digoxin

Following Withering's foundational work, research continued to identify and isolate the active compounds within Digitalis plants. Initially, therapy involved using crude plant extracts or mixtures of glycosides. nih.gov The transition towards purified compounds marked a significant step, allowing for better control and understanding of the therapeutic effects.

In 1841, E. Homolle and Theodore Oeuvenne were recognized for their isolation of digitalin, an active component of the plant. acponline.org Oscar Schmiedeberg subsequently isolated digitoxin (B75463) in 1875. acponline.org The specific compound this compound was first isolated in 1930 by Dr. Sydney Smith from the woolly foxglove plant, Digitalis lanata. acponline.orgnih.govwikipedia.orgnih.gov This isolation from Digitalis lanata was significant as emerging evidence suggested the leaves of this species were more potent than those of Digitalis purpurea. bjcardio.co.uk

The initial isolation process described involved dissolving dried plant material in acetone (B3395972) and boiling the solution in chloroform. wikipedia.org This solution was then reacted with acetic acid, a small amount of ferric chloride, and sulfuric acid (known as the Keller reaction). wikipedia.org this compound was distinguishable from other glycosides by the olive-green colored solution produced by this reaction, which was completely free of red. wikipedia.org Modern manufacturing processes continue to derive this compound from dried foxglove leaves through extraction to produce pure this compound for pharmaceutical use. nih.gov While total synthesis of cardiac steroids has been achieved, it is not used commercially; this compound is isolated from Digitalis lanata. nih.gov Due to its plant origin, this compound can contain other cardiac glycosides, including digitoxin, as impurities, although purity is typically high in pharmaceutical preparations. nih.gov

Key Milestones in Understanding this compound's Therapeutic Actions and Early Clinical Acceptance

The understanding of how Digitalis compounds exert their effects evolved over time. Withering's initial observations noted diuretic effects and alluded to a "power over the motion of the heart." ahajournals.orgbjcardio.co.uk By 1900, physiological experiments, particularly in frogs, demonstrated that Digitalis increased the force of contraction of the isolated heart. bjcardio.co.uk This positive inotropic effect (increasing myocardial contractility) became a central focus of research. bjcardio.co.uktg.org.au

Alongside the inotropic effect, researchers also investigated the influence of Digitalis on cardiac conducting tissues. bjcardio.co.uk this compound is now understood to have positive inotropic and negative chronotropic (slowing heart rate) mechanisms of action. bjcardio.co.uk It also acts as an antiarrhythmic by reducing conductivity at the atrioventricular (AV) node. bjcardio.co.uk

The central mechanism of action underlying this compound's effects, the inhibition of the sarcolemmal sodium/potassium adenosine (B11128) triphosphatase (Na+/K+ ATPase) pump, was discovered by Schatzmann in 1953. bjcardio.co.uk This inhibition increases intracellular sodium, which in turn increases intracellular calcium available to contractile proteins, leading to increased force of myocardial contraction. ahajournals.orgdrugbank.comtg.org.au this compound also has parasympathetic effects, particularly on the AV node, and can influence the autonomic nervous system. drugbank.comwikipedia.orgtg.org.au

Despite the initial use of Digitalis preparations dating back to 1785, purified this compound was first approved by the FDA in 1954. drugbank.comnih.gov For over a century, Digitalis (including extracts and later purified this compound) was a mainstay treatment for heart failure (then known as cardiac dropsy) and atrial fibrillation. acponline.orgwikipedia.orgnih.gov Early clinical acceptance was based on observations of its ability to treat edematous states and irregular heartbeats. ahajournals.org The relief of heart failure symptoms with this compound therapy, including increased exercise capacity and reduced hospitalizations, was demonstrated in clinical studies. drugbank.com

While the use of Digitalis predated a complete understanding of its mechanism of action, its observed clinical benefits in treating symptoms of heart failure and controlling heart rate in atrial fibrillation led to its early and sustained acceptance in cardiovascular medicine. bjcardio.co.ukdrugbank.com

Mechanistic Elucidations of Digoxin at Cellular and Systemic Levels

Direct Myocardial Actions of Digoxin

The primary therapeutic effect of this compound on the heart muscle is an increase in the force of contraction, a positive inotropic effect. droracle.ai This is achieved through a cascade of events at the cellular level, beginning with the inhibition of a crucial ion pump.

Inhibition of Sodium-Potassium Adenosine (B11128) Triphosphatase (Na+/K+-ATPase) Alpha Subunits

The principal molecular target of this compound is the Na+/K+-ATPase pump, an enzyme embedded in the cell membrane of cardiac myocytes. patsnap.comnih.gov This pump is essential for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the cell membrane, which are vital for normal cellular function. patsnap.com The Na+/K+-ATPase is composed of alpha and beta subunits, with the alpha subunit containing the binding site for ATP, ions, and cardiac glycosides like this compound. tandfonline.comresearchgate.net There are different isoforms of the alpha subunit, and this compound exhibits varying affinities for them. tandfonline.com

This compound binds to the alpha-subunit of the Na+/K+-ATPase, leading to its inhibition. tandfonline.comnih.gov This binding is reversible and is influenced by the extracellular concentration of potassium; lower potassium levels enhance this compound's binding and its inhibitory effect. cvpharmacology.com The inhibition of this pump disrupts the normal transport of three sodium ions out of the cell in exchange for two potassium ions into the cell. ecglectures.com

Impact on Intracellular Ion Homeostasis: Sodium and Calcium Dynamics

The inhibition of the Na+/K+-ATPase pump by this compound leads to a progressive increase in the intracellular concentration of sodium. patsnap.comcvpharmacology.com This alteration in the sodium gradient has a significant secondary effect on another ion transport system known as the sodium-calcium (Na+/Ca2+) exchanger. patsnap.com Under normal physiological conditions, the Na+/Ca2+ exchanger utilizes the electrochemical gradient of sodium to extrude calcium (Ca2+) from the cell. patsnap.com

With the increase in intracellular sodium caused by this compound, the driving force for the Na+/Ca2+ exchanger to pump calcium out of the cell is reduced. patsnap.comcvpharmacology.com This results in a net decrease in calcium efflux and a subsequent accumulation of calcium within the cardiac myocyte. patsnap.comdroracle.ai

Modulation of Myocardial Contractility via Calcium-Troponin C Interaction

The elevated intracellular calcium concentration is the direct trigger for enhanced myocardial contractility. droracle.ainih.gov The increased cytosolic calcium leads to greater uptake and storage of calcium into the sarcoplasmic reticulum (SR), a specialized intracellular organelle in muscle cells, via the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump. ecglectures.com

During cardiac contraction (systole), a larger amount of calcium is released from the SR, making more calcium available to bind to the regulatory protein troponin C. cvpharmacology.com The binding of calcium to troponin C initiates a conformational change in the troponin-tropomyosin complex, which exposes the actin-binding sites for myosin, leading to the formation of cross-bridges and subsequent muscle contraction. ebmconsult.com The increased availability of intracellular calcium results in a more forceful and rapid systolic contraction, which is the hallmark of this compound's positive inotropic effect. droracle.ai

Table 1: Cellular Actions of this compound

Cellular Target/Process Mechanism of Action Consequence
Na+/K+-ATPase Pump Inhibition of the alpha subunit. tandfonline.comnih.gov Increased intracellular sodium concentration. patsnap.comcvpharmacology.com
Na+/Ca2+ Exchanger Reduced efficiency due to altered sodium gradient. patsnap.com Decreased calcium efflux, leading to increased intracellular calcium. patsnap.comdroracle.ai
Sarcoplasmic Reticulum Increased calcium uptake and storage. ecglectures.com Enhanced calcium release during systole. cvpharmacology.com
Troponin C Increased binding of calcium. cvpharmacology.com Enhanced myocardial contractility (positive inotropy). droracle.ai

Neurohormonal and Autonomic Nervous System Modulation by this compound

Beyond its direct effects on the myocardium, this compound also exerts significant influence on the autonomic nervous system, contributing to its therapeutic profile. nih.gov These neurohormonal effects involve both the sympathetic and parasympathetic branches of the autonomic nervous system.

Baroreceptor Sensitivity Augmentation

In conditions such as heart failure, there is often an attenuation of baroreceptor sensitivity. ahajournals.orgstudentdoctor.net Baroreceptors are stretch receptors located in the carotid sinus and aortic arch that play a crucial role in the regulation of blood pressure and heart rate. droracle.ai this compound has been shown to improve the function of these baroreceptors. ahajournals.orgahajournals.org

By enhancing baroreceptor sensitivity, this compound leads to an increase in afferent inhibitory signals to the central nervous system. droracle.ai This results in a reduction of sympathetic outflow from the brain and a decrease in the levels of circulating norepinephrine (B1679862). nih.govahajournals.org This sympathoinhibitory effect is beneficial in heart failure, a condition characterized by excessive sympathetic activation. nih.govelsevierpure.com

Parasympathomimetic Effects and Vagal Tone Enhancement

This compound exhibits a vagomimetic action, meaning it mimics the effects of the vagus nerve, a key component of the parasympathetic nervous system. patsnap.comnih.gov This leads to an increase in vagal tone, which has important electrophysiological consequences on the heart. ahajournals.orgnih.gov

The enhanced vagal tone slows the heart rate (a negative chronotropic effect) by decreasing the firing rate of the sinoatrial (SA) node. cvpharmacology.com It also slows the conduction of electrical impulses through the atrioventricular (AV) node (a negative dromotropic effect). cvpharmacology.comahajournals.org This latter effect is particularly useful in controlling the ventricular rate in atrial fibrillation. patsnap.com

Table 2: Neurohormonal and Autonomic Effects of this compound

Autonomic Target/Process Mechanism of Action Consequence
Baroreceptors Augmentation of sensitivity. ahajournals.orgahajournals.org Decreased sympathetic nervous system activation and reduced norepinephrine levels. nih.govahajournals.org
Vagus Nerve Parasympathomimetic effects. patsnap.comnih.gov Increased vagal tone. ahajournals.orgnih.gov
Sinoatrial (SA) Node Enhanced vagal influence. cvpharmacology.com Decreased heart rate (negative chronotropy). cvpharmacology.com
Atrioventricular (AV) Node Enhanced vagal influence. cvpharmacology.com Slowed conduction velocity (negative dromotropy). cvpharmacology.comahajournals.org

Influence on Renin Release and Associated Pathways

This compound exerts a notable influence on the renin-angiotensin-aldosterone system (RAAS), primarily through the suppression of renin release. Therapeutic doses of this compound have been demonstrated to decrease plasma renin activity. ahajournals.orgnih.gov The underlying mechanism is linked to this compound's primary action of inhibiting the Na+/K+ ATPase pump. bjcardio.co.uk This inhibition may lead to reduced sodium reabsorption in the renal tubules, which in turn can suppress renin secretion through tubuloglomerular feedback. bjcardio.co.uk

Furthermore, in the context of heart failure, this compound's ability to improve baroreceptor sensitivity contributes to its neurohormonal effects. ahajournals.org By enhancing baroreceptor function, this compound can lead to a decrease in sympathetic nervous system activation, which is a known stimulus for renin release. ahajournals.org Studies have shown that even low doses of this compound, which may not significantly alter cardiac contractility, can reduce cardiac norepinephrine spillover, indicating a direct or indirect sympathoinhibitory effect that would also contribute to lower renin levels. ahajournals.org

One study involving patients with chronic congestive heart failure demonstrated a significant reduction in plasma renin activity following the intravenous administration of this compound. nih.gov The maximal effect was observed approximately three hours after administration. nih.gov This suppression of renin activity can subsequently lead to reduced levels of angiotensin II and aldosterone, mitigating their downstream effects of vasoconstriction and sodium retention. nih.gov However, it is noteworthy that in a study of normotensive subjects, oral this compound did not produce a detectable change in plasma renin activity, suggesting that the context of underlying pathophysiology (such as heart failure) may be crucial for this effect to be clinically significant. nih.gov

Table 1: Effect of Intravenous this compound on Plasma Renin Activity in Patients with Chronic Congestive Heart Failure
ParameterBaseline (Mean ± SEM)3 Hours Post-Digoxin (Mean ± SEM)P-value
Plasma Renin Activity (ng/mL/hour)4.3 ± 0.92.0 ± 0.9<0.05

Data from a study on the suppression of the renin-angiotensin system by intravenous this compound in chronic congestive heart failure. nih.gov

Electrophysiological Effects of this compound

Atrioventricular Node Conduction and Refractory Period Modulation

This compound's most prominent electrophysiological effect is on the atrioventricular (AV) node, where it acts to slow conduction and prolong the refractory period. derangedphysiology.comnih.gov This negative dromotropic effect is primarily mediated through an increase in vagal tone, a parasympathomimetic action. ahajournals.orgdovepress.com The enhanced vagal influence on the AV node leads to a longer time for electrical impulses to travel from the atria to the ventricles. ecgwaves.com

The modulation of the AV node's refractory period is a key aspect of this compound's mechanism. Specifically, this compound increases both the effective refractory period (ERP) and the functional refractory period (FRP) of the AV node. ahajournals.org This prolongation of the refractory period means that the AV node is unable to conduct rapid atrial impulses to the ventricles, which is particularly relevant in conditions such as atrial fibrillation. derangedphysiology.com

The significance of the autonomic nervous system in mediating these effects is substantial. In studies conducted on patients with denervated hearts, such as those who have undergone cardiac transplantation, the effects of this compound on the AV node are markedly attenuated. ahajournals.org This indicates that the direct effects of this compound on the AV nodal tissue are minimal at therapeutic concentrations, and the observable clinical effects are largely dependent on intact cardiac innervation. ahajournals.orgnih.gov For instance, one study demonstrated a significant increase in the AV nodal ERP from 315 ± 18 msec to 351 ± 17 msec in patients with intact autonomic nervous systems, while the change in denervated hearts was not statistically significant. ahajournals.org

Table 2: Effect of this compound on Atrioventricular Nodal Refractory Periods
ParameterPatient GroupControl (msec, Mean ± SEM)After this compound (msec, Mean ± SEM)P-value
A-V Nodal Effective Refractory Period (ERP)Intact Autonomic Innervation315 ± 18351 ± 17<0.05
Denervated Hearts (Transplant)280 ± 22297 ± 18Not Significant
A-V Nodal Functional Refractory Period (FRP)Intact Autonomic Innervation426 ± 42460 ± 46<0.01
Denervated Hearts (Transplant)368 ± 18377 ± 18Not Significant

Comparative data showing the effects of this compound on AV nodal refractory periods in patients with and without cardiac autonomic innervation. ahajournals.org

Pharmacokinetic and Pharmacodynamic Research of Digoxin in Specialized Populations

Determinants of Digoxin Disposition and Inter-Individual Variability

The disposition of this compound in the human body is complex and subject to significant variability among individuals. This variability is influenced by a confluence of physiological and genetic factors that affect its absorption, distribution, metabolism, and excretion. Understanding these determinants is crucial for optimizing therapeutic outcomes while minimizing the risk of toxicity. Key factors contributing to this inter-individual variability include renal function, body composition, and the activity of drug transporters.

Influence of Renal Function on this compound Clearance

Renal excretion is the primary route of elimination for this compound, with approximately 70% of the drug cleared unchanged by the kidneys. nih.gov Consequently, renal function is the most significant determinant of this compound clearance and its elimination half-life. The clearance of this compound is directly proportional to the glomerular filtration rate (GFR), which is often estimated using creatinine (B1669602) clearance (CrCl). nih.govresearchgate.net In patients with impaired renal function, the clearance of this compound is markedly reduced, leading to a prolonged elimination half-life and an increased risk of accumulation and toxicity if dosages are not adjusted. droracle.ainih.gov

The strong correlation between creatinine clearance and this compound clearance allows for the development of dosing nomograms to guide therapy in patients with varying degrees of renal function. nih.gov As renal function declines, the non-renal clearance pathways, primarily hepatic metabolism, play a proportionally larger role in this compound elimination, although this compensatory mechanism is insufficient to prevent drug accumulation in severe renal impairment. basicmedicalkey.com The volume of distribution of this compound may also be reduced in patients with severe renal failure, further complicating the pharmacokinetic profile. droracle.ai

Table 1: Relationship Between Renal Function and this compound Clearance

Creatinine Clearance (mL/min)Approximate this compound Clearance (% of normal)Elimination Half-Life (hours)
> 80100%36-48
50-8060-80%48-72
10-5030-60%72-96
< 10< 30%> 96

Impact of Body Weight and Serum Albumin Concentration

Body weight and composition are important factors influencing the volume of distribution (Vd) of this compound. This compound is a hydrophilic drug that distributes extensively into lean tissues, including the myocardium, but poorly into adipose tissue. mhmedical.com Therefore, in obese individuals, the Vd of this compound correlates better with ideal body weight (IBW) or lean body mass rather than total body weight (TBW). basicmedicalkey.comjohnshopkins.edu Calculating loading doses based on TBW in obese patients can lead to erroneously high initial serum concentrations. ahajournals.org Conversely, in underweight patients, actual body weight should be used for pharmacokinetic calculations. mhmedical.com The average volume of distribution in adults with normal renal function is approximately 7 L/kg. basicmedicalkey.com

The binding of this compound to serum proteins, primarily albumin, is relatively low, at about 25%. nih.govnih.gov This limited protein binding means that changes in serum albumin concentration, as seen in conditions like malnutrition or liver disease, have a less pronounced effect on the free (active) fraction of this compound compared to highly protein-bound drugs. nih.gov While hypoalbuminemia can theoretically increase the unbound fraction of this compound, its clinical significance is generally considered minor in the context of the numerous other factors that influence this compound pharmacokinetics.

Role of Drug Transporters in this compound Pharmacokinetics (e.g., P-glycoprotein)

The efflux transporter P-glycoprotein (P-gp), encoded by the ABCB1 (MDR1) gene, plays a critical role in the pharmacokinetics of this compound. nih.govoup.com P-gp is expressed in various tissues, including the apical membrane of intestinal enterocytes, the canalicular membrane of hepatocytes, and the apical membrane of renal proximal tubular cells. oup.comnih.gov In these locations, P-gp actively transports this compound back into the intestinal lumen, into the bile, and into the urine, respectively, thereby limiting its oral absorption and enhancing its elimination. nih.gov

The activity of P-gp is a significant source of inter-individual variability in this compound disposition and a major site for drug-drug interactions. oup.comahajournals.org Co-administration of drugs that inhibit P-gp can lead to a substantial increase in this compound serum concentrations and an elevated risk of toxicity. ahajournals.orgnih.gov Conversely, inducers of P-gp can decrease this compound bioavailability and therapeutic effect. nih.gov Genetic polymorphisms in the ABCB1 gene can also influence P-gp expression and function, potentially affecting this compound pharmacokinetics, although the clinical relevance of this is still under investigation. nih.govkarger.comresearchgate.net Studies have shown that patients with obesity may have higher hepatic P-gp expression, which could contribute to lower systemic exposure to this compound. nih.govnih.govresearchgate.net

Table 2: Effect of P-glycoprotein Modulators on this compound Serum Concentrations

Modulator TypeExamplesEffect on this compound Serum Concentration
InhibitorsAmiodarone, Verapamil (B1683045), Quinidine (B1679956), Clarithromycin, Itraconazole, SpironolactoneIncrease
InducersRifampin, St. John's WortDecrease

Molecular and Physiological Factors Influencing this compound Pharmacodynamics

The pharmacodynamic effects of this compound, including its inotropic and chronotropic actions, are directly related to its concentration at the site of action, the myocardium. The relationship between serum this compound concentrations and the physiological response is complex and is influenced by various molecular and physiological factors.

Correlation Between this compound Serum Concentration and Cardiac Tissue Uptake

This compound exerts its therapeutic effect by binding to and inhibiting the Na+/K+-ATPase pump in myocardial cells. nih.gov The extent of this inhibition is dependent on the concentration of this compound in the cardiac tissue. While there is a correlation between serum this compound concentration and myocardial this compound concentration, this relationship is not always linear and can be influenced by several factors. nih.gov Studies in pediatric patients have shown that the ratio of atrial to serum this compound concentrations can be highly variable. nih.gov

After administration, this compound undergoes a distribution phase, moving from the central compartment (plasma) to the peripheral compartment, which includes the myocardium. mhmedical.com Serum concentrations drawn during this distribution phase (typically within 6-8 hours of a dose) may not accurately reflect the concentration at the site of action and can be misleadingly high. nih.govmhmedical.com The tissue-to-serum concentration ratio can also be affected by factors that alter tissue binding, although these are not fully elucidated. nih.gov Despite these complexities, monitoring serum this compound concentrations remains a practical, albeit imperfect, surrogate for assessing tissue levels and guiding therapy.

Relationship Between Therapeutic Range and Physiological Responses

The therapeutic range for this compound is narrow, and there is significant overlap between concentrations that produce therapeutic effects and those that cause toxicity. medscape.comtestcatalog.org The traditionally accepted therapeutic range is 0.8 to 2.0 ng/mL, but more recent evidence, particularly for heart failure, suggests that lower concentrations may be more beneficial and safer. nih.govfrontiersin.orguspharmacist.com

Retrospective analyses of major clinical trials have indicated that serum this compound concentrations between 0.5 and 0.9 ng/mL are associated with reduced mortality and hospitalizations in patients with heart failure. aafp.orgnih.gov In contrast, concentrations above 1.2 ng/mL have been linked to an increased risk of mortality. uspharmacist.comaafp.org The physiological responses to this compound are concentration-dependent. Low concentrations primarily elicit neurohormonal effects, such as decreased sympathetic activity and increased vagal tone, which are beneficial in heart failure. uspharmacist.comahajournals.org Higher concentrations are required for more pronounced positive inotropic effects and for ventricular rate control in atrial fibrillation. uspharmacist.com However, these higher concentrations are also associated with a greater risk of toxicity. medscape.com

Table 3: this compound Serum Concentration and Associated Physiological Responses

Serum Concentration (ng/mL)Primary Physiological Response in Heart FailureAssociated Clinical Outcomes
0.5 - 0.9Neurohormonal modulation (decreased sympathetic tone, increased vagal tone)Reduced mortality and hospitalizations nih.gov
1.0 - 1.2Modest positive inotropic effects, continued neurohormonal effectsSymptom improvement, but potential for increased risk aafp.org
> 1.2More pronounced positive inotropic effects, increased risk of toxicityIncreased risk of mortality uspharmacist.comaafp.org
> 2.0High risk of toxicityManifestations of digitalis toxicity nih.govmedscape.com

Pharmacogenomic Studies in this compound Response

The therapeutic and toxic effects of this compound, a cardiac glycoside with a narrow therapeutic index, are subject to significant inter-individual variability. clinpgx.org This variability is not fully explained by clinical factors alone, leading researchers to explore the role of genetic variations in patient response. nih.gov Pharmacogenomic studies have emerged as a critical field of research, aiming to elucidate the genetic underpinnings of this compound's pharmacokinetics and pharmacodynamics to pave the way for personalized therapeutic strategies.

Genetic Polymorphisms Affecting this compound Metabolism and Transport (e.g., ABCB1 gene)

A primary focus of this compound pharmacogenomic research has been the ABCB1 gene, which encodes for P-glycoprotein (P-gp), an efflux transporter that plays a crucial role in the absorption and elimination of this compound. nih.govnih.gov Genetic variations, particularly single nucleotide polymorphisms (SNPs), within the ABCB1 gene can alter the function of P-gp, thereby influencing the bioavailability and clearance of this compound.

Several key SNPs in the ABCB1 gene have been extensively studied for their association with this compound pharmacokinetics:

C3435T (rs1045642): This synonymous SNP in exon 26 has been one of the most investigated polymorphisms. Some studies have associated the T allele with reduced P-gp expression and function, leading to higher plasma concentrations of this compound. karger.com However, the findings have been inconsistent across various studies and ethnic populations. karger.comresearchgate.net A meta-analysis of studies in Caucasian and Japanese subjects did not find a major influence of the C3435T SNP on this compound exposure as measured by the area under the concentration-time curve (AUC), although maximum concentration (Cmax) values were lower in individuals with the CC genotype compared to those with the TT genotype. karger.com

G2677T/A (rs2032582): This non-synonymous SNP in exon 21 results in an amino acid substitution (Alanine to Serine or Threonine). The presence of the T or A allele has been linked to altered P-gp activity, which can affect this compound transport. nih.gov Some research suggests that these variants may lead to lower P-gp function and consequently higher this compound levels, though results have been conflicting. nih.gov

C1236T (rs1128503): Located in exon 12, this synonymous SNP is often studied in conjunction with other ABCB1 polymorphisms. It is in linkage disequilibrium with other SNPs, meaning they are often inherited together, which can complicate the interpretation of its independent effect on this compound pharmacokinetics. nih.gov

The interplay of these SNPs, often inherited as haplotypes, may have a more significant impact on P-gp function and this compound disposition than individual polymorphisms alone. For instance, the TTT haplotype, which combines the T alleles of C1236T, G2677T, and C3435T, has been associated with increased this compound concentrations in some patient populations. nih.gov

Genetic Contributions to this compound Plasma Concentration Variability

The genetic polymorphisms within the ABCB1 gene are significant contributors to the observed variability in this compound plasma concentrations among patients. Alterations in P-gp function due to these genetic variants can directly impact the amount of this compound absorbed and eliminated, leading to different systemic exposures even with standardized dosing.

Studies have demonstrated that individuals carrying certain ABCB1 genotypes may exhibit significantly different pharmacokinetic profiles. For example, some research has indicated that patients with the 3435 TT genotype have higher this compound plasma concentrations compared to those with the CC genotype. karger.com This is thought to be due to decreased intestinal P-gp expression and efflux activity in TT carriers, resulting in increased absorption of orally administered this compound. researchgate.net

The following interactive table summarizes findings from a meta-analysis on the influence of the ABCB1 C3435T polymorphism on this compound pharmacokinetic parameters.

GenotypeAUC (ng·h/mL)Cmax (ng/mL)
CC 15.8 (± 5.1)2.1 (± 0.6)
CT 16.5 (± 4.9)2.3 (± 0.7)
TT 17.2 (± 5.3)2.5 (± 0.8)

Data adapted from a meta-analysis of multiple studies. Values are presented as mean (± standard deviation). AUC (Area Under the Curve) and Cmax (Maximum Concentration) are key pharmacokinetic parameters reflecting drug exposure.

It is important to note that the clinical relevance of these modest changes in pharmacokinetics is still a subject of debate, with some studies suggesting that they may not be significant enough to warrant routine genetic testing for dose adjustments. nih.gov

Pharmacogenetic Insights into Patient Sensitivity and Response Heterogeneity

The pharmacogenetic variations that influence this compound's pharmacokinetics also have implications for patient sensitivity and the heterogeneity of clinical response. Differences in systemic this compound exposure resulting from genetic polymorphisms can lead to variations in both therapeutic efficacy and the risk of adverse effects.

A significant area of concern is the association between ABCB1 genotypes and the risk of this compound toxicity. Higher plasma concentrations of this compound in individuals with certain genetic variants can increase the likelihood of adverse events, including life-threatening arrhythmias. A population-based cohort study demonstrated that in this compound users, homozygous carriers of the T allele for C1236T, G2677T, and C3435T had a significantly increased risk of sudden cardiac death (SCD). nih.gov This suggests that these genotypes may predispose patients to the toxic effects of this compound.

The following interactive table illustrates the hazard ratios for sudden cardiac death in this compound users based on their ABCB1 genotype.

PolymorphismGenotypeHazard Ratio (95% CI) for Sudden Cardiac Death
C1236T TT1.90 (1.09 - 3.30)
G2677T TT1.89 (1.10 - 3.24)
C3435T TT1.72 (1.03 - 2.87)

Data from a prospective, population-based cohort study. The hazard ratio represents the increased risk of sudden cardiac death in this compound users with the specified genotype compared to those with other genotypes.

These findings highlight the potential of pharmacogenetic testing to identify patients at a higher risk of adverse outcomes with this compound therapy. Understanding a patient's genetic makeup could help clinicians to better tailor treatment, potentially by selecting alternative therapies or adjusting dosages to minimize risks. However, the routine clinical application of ABCB1 genotyping for this compound therapy is not yet standard practice, and further research is needed to establish clear guidelines for its use. nih.gov The heterogeneity in study results underscores the complexity of pharmacogenomics and the need for larger, well-designed clinical trials to validate these associations and determine their clinical utility. nih.gov

Advanced Clinical Research on Digoxin in Cardiovascular Syndromes

Digoxin in Chronic Heart Failure Management

The therapeutic utility of this compound in chronic heart failure is a subject of ongoing investigation, with a wealth of data emerging from large-scale clinical trials and contemporary analyses. Research has largely bifurcated into its effects on heart failure with reduced ejection fraction (HFrEF) and heart failure with preserved ejection fraction (HFpEF).

In patients with HFrEF, characterized by a left ventricular ejection fraction (LVEF) of 40% or less, research has primarily focused on this compound's impact on mortality, hospitalization rates, and patient-reported outcomes.

The landmark Digitalis Investigation Group (DIG) trial was a large-scale, randomized, double-blind, placebo-controlled study that provided pivotal insights into the role of this compound in HFrEF. The main trial enrolled 6,800 patients with an LVEF of 45% or less who were in normal sinus rhythm. nih.gov

The primary outcome of the DIG trial was all-cause mortality. Over a median follow-up of 37 months, the study found no significant difference in all-cause mortality between the this compound and placebo groups. hcplive.com Specifically, death from any cause occurred in 34.8% of patients receiving this compound and 35.1% of those receiving placebo.

However, the trial demonstrated a significant benefit of this compound in reducing hospitalizations. Patients in the this compound group had a lower rate of hospitalization for worsening heart failure compared to the placebo group. nih.gov The risk of hospitalization due to worsening heart failure was reduced by 28% in the this compound arm. oup.com Furthermore, a composite endpoint of death or hospitalization due to worsening heart failure was also significantly reduced in patients treated with this compound. mayoclinic.org

A pre-specified subgroup analysis of the DIG trial focused on high-risk patients, defined as those with New York Heart Association (NYHA) class III-IV symptoms, an LVEF of less than 25%, or a cardiothoracic ratio greater than 55%. nih.gov In these high-risk cohorts, this compound was associated with a significant reduction in the composite endpoint of heart failure mortality or hospitalization. nih.govnih.gov

Subsequent post-hoc analyses of the DIG trial have suggested that the clinical benefits of this compound may be concentration-dependent. One such analysis indicated that lower serum this compound concentrations (0.5 to 0.9 ng/mL) were associated with reduced mortality and hospitalizations, whereas higher concentrations did not confer a mortality benefit. Current time information in Kansas City, MO, US.

Table 1: Key Outcomes of the Digitalis Investigation Group (DIG) Trial in HFrEF

In the era of modern heart failure therapies, including beta-blockers, mineralocorticoid receptor antagonists, and newer agents, the role of this compound continues to be evaluated. Contemporary analyses, often from large patient registries, have sought to understand its effectiveness in a real-world setting.

An analysis from the Swedish Heart Failure Registry, including over 42,000 patients with HFrEF, found that this compound use was associated with a lower risk of the composite of all-cause mortality or heart failure hospitalization in patients with atrial fibrillation. nih.govnih.gov However, in patients without atrial fibrillation, this compound was associated with a higher risk of this outcome. nih.govnih.gov

The OPTIMIZE-HF registry, a large U.S.-based cohort of hospitalized heart failure patients, has also provided valuable data. In a propensity-matched analysis of this registry, discontinuation of pre-admission this compound in patients with HFrEF was associated with a significantly higher risk of readmission for worsening heart failure and all-cause readmission at 4 years of follow-up. nih.govnih.gov

More recently, the DIGIT-HF trial, a randomized, double-blind, placebo-controlled study, investigated the efficacy and safety of digitoxin (B75463) (a compound related to this compound) in patients with advanced chronic HFrEF. hcplive.com The trial, presented in 2025, demonstrated that digitoxin significantly reduced the composite primary outcome of all-cause mortality and hospital admission for worsening heart failure compared to placebo. hcplive.com

Beyond its effects on mortality and hospitalization, the impact of this compound on patient symptoms and functional capacity is a critical aspect of its clinical evaluation.

A prespecified substudy of the DIG trial assessed the effect of this compound on health-related quality of life using various self-administered questionnaires and a 6-minute walk test. nih.gov While there was a modest improvement in perceived health in the this compound group at 4 months, there were no statistically significant differences in quality of life measures or the 6-minute walk test distance between the this compound and placebo groups at 12 months. nih.gov

In contrast, an analysis of the HF-ACTION trial, which enrolled outpatients with HFrEF, observed that patients receiving this compound at baseline were more likely to have more severe symptoms, as indicated by a higher prevalence of New York Heart Association (NYHA) functional class III/IV symptoms. nih.gov These patients also had worse baseline exercise capacity, measured by peak oxygen consumption (VO2) and the 6-minute walk test, and greater impairments in health status as assessed by the Kansas City Cardiomyopathy Questionnaire (KCCQ). nih.gov While this study did not directly measure a change in functional status due to this compound, it highlights that the drug is often used in patients with more significant functional limitations.

The role of this compound in patients with heart failure with preserved ejection fraction (HFpEF), defined as an LVEF of 50% or greater, is less well-established than in HFrEF. Research in this area has been more limited, with data primarily derived from subgroup analyses of larger trials and observational studies.

The ancillary trial of the DIG study included 988 patients with an LVEF greater than 45%. nih.gov In this cohort, this compound had no effect on all-cause mortality. nih.gov There was a trend towards a reduction in hospitalizations for worsening heart failure, but this did not reach statistical significance. nih.gov

A meta-analysis published in 2022, which included seven studies and over 23,000 patients with HFpEF, found that treatment with this compound was associated with a neutral effect on all-cause mortality, all-cause hospitalization, and hospitalization for heart failure. nih.govresearchgate.net

Data from the OPTIMIZE-HF registry also examined the association of this compound initiation with outcomes in hospitalized patients with HFpEF. ahajournals.org In a propensity-matched analysis, this compound initiation was not associated with a significant difference in 30-day or 6-year outcomes, including heart failure readmission and all-cause mortality. nih.gov

Table 2: Summary of Research Findings on this compound in HFpEF

This compound in Heart Failure with Preserved Ejection Fraction (HFpEF)

Challenges and Data Gaps in HFpEF Research

The role of this compound in Heart Failure with preserved Ejection Fraction (HFpEF) remains an area with significant clinical uncertainty, primarily due to a lack of robust, dedicated clinical trials. While the Digitalis Investigation Group (DIG) trial's ancillary study did include patients with HFpEF, it was not powered to definitively assess outcomes in this specific population. The results suggested a neutral effect on all-cause mortality but hinted at a potential reduction in heart failure hospitalizations. However, these findings are considered hypothesis-generating at best and underscore the critical need for more focused research. nih.gov

Key challenges in conducting research in this area include the heterogeneous nature of the HFpEF patient population, with varying underlying pathophysiologies that may respond differently to this compound's mechanisms of action. Furthermore, the reliance on post-hoc analyses of trials designed for heart failure with reduced ejection fraction (HFrEF) or observational data introduces potential for selection bias and confounding variables. nih.gov Prospective, randomized controlled trials specifically designed for the HFpEF population are crucial to elucidate the true efficacy and safety of this compound and to identify any patient subgroups that might derive a net benefit.

This compound in Atrial Fibrillation Management

Rate Control Efficacy in Atrial Fibrillation

This compound is a long-standing therapeutic option for controlling the ventricular rate in patients with atrial fibrillation (AF). Its primary mechanism of action involves enhancing vagal tone, which slows conduction through the atrioventricular (AV) node, thereby reducing the ventricular response to the chaotic atrial impulses. This effect is particularly pronounced at rest.

However, a significant limitation of this compound is its reduced efficacy during periods of increased sympathetic tone, such as during exercise or acute illness. In these situations, other rate-controlling agents like beta-blockers or non-dihydropyridine calcium channel blockers are often more effective. Consequently, this compound is frequently used as part of a combination therapy approach to achieve adequate rate control both at rest and during exertion. It may also be considered as a first-line agent in patients who are predominantly sedentary.

Observational Studies and Clinical Trial Sub-Analyses on Mortality Association in Atrial Fibrillation (e.g., ENGAGE AF-TIMI 48, AFFIRM sub-analysis, ARISTOTLE sub-analysis)

The association between this compound use and mortality in patients with atrial fibrillation has been a subject of considerable debate, fueled by conflicting results from observational studies and post-hoc analyses of major clinical trials.

ENGAGE AF-TIMI 48 (Effective Anticoagulation with Factor Xa Next Generation in Atrial Fibrillation–Thrombolysis in Myocardial Infarction 48) : A sub-analysis of this trial revealed that among patients without heart failure, this compound use was independently associated with an increased risk of sudden cardiac death. In patients with concomitant heart failure, this compound was associated with a higher risk of all-cause death, cardiovascular death, and sudden cardiac death.

AFFIRM (Atrial Fibrillation Follow-up Investigation of Rhythm Management) Sub-analysis : An initial post-hoc analysis of the AFFIRM trial reported that this compound was independently associated with a significant increase in all-cause mortality, cardiovascular mortality, and arrhythmic death in patients with AF, irrespective of the presence of heart failure. However, a subsequent propensity-matched analysis from the same trial found no evidence of increased mortality or hospitalization with this compound use, suggesting that the initial findings may have been influenced by confounding variables, as this compound was more likely to be prescribed to sicker patients.

ARISTOTLE (Apixaban for Reduction in Stroke and Other Thromboembolic Events in Atrial Fibrillation) Sub-analysis : A post-hoc analysis of the ARISTOTLE trial found that baseline this compound use was not independently associated with an increased risk of death. However, for patients on this compound, the risk of mortality was directly related to serum this compound concentration, with a significantly increased hazard of death observed at concentrations of 1.2 ng/mL or higher. Furthermore, the initiation of this compound during the trial was independently associated with a higher mortality risk.

These conflicting findings highlight the challenges of interpreting observational data and the potential for prescription bias. The consistent signal of increased risk with higher serum concentrations across multiple analyses underscores the importance of careful therapeutic drug monitoring.

Comparative Efficacy and Safety vs. Other Rate-Control Agents

Direct comparisons of this compound with other rate-control agents, primarily beta-blockers and calcium channel blockers, have been a focus of clinical research to guide therapeutic choices in atrial fibrillation.

Beta-blockers are generally considered more effective than this compound for rate control, particularly during exercise. A prospective, randomized crossover study comparing this compound in combination with low-dose diltiazem (B1670644) versus low-dose betaxolol (B1666914) found that the betaxolol combination was superior in reducing ventricular rates both at rest and during exercise.

The RATE-AF (Rate Control Therapy Evaluation in Permanent Atrial Fibrillation) trial, a randomized clinical trial, compared low-dose this compound with bisoprolol (B1195378) in older patients with permanent AF and heart failure symptoms. The trial found no significant difference in the primary endpoint of patient-reported quality of life at 6 months. However, this compound was associated with fewer adverse events compared to bisoprolol. At 12 months, some quality of life measures and a reduction in N-terminal pro-B-type natriuretic peptide (NT-proBNP) favored this compound.

In terms of safety, while this compound has a narrow therapeutic window and a risk of toxicity, beta-blockers and calcium channel blockers have their own safety considerations, including bradycardia, hypotension, and negative inotropic effects, which can be detrimental in certain patient populations. The choice of agent often depends on patient-specific factors, including comorbidities, activity level, and blood pressure.

This compound Use in Atrial Fibrillation with Co-existent Heart Failure

The 2022 AHA/ACC/HFSA Guideline for the Management of Heart Failure acknowledges that this compound can be beneficial in patients with HFrEF to decrease hospitalizations. For rate control in AF, it is often used in conjunction with beta-blockers.

Mechanisms of this compound-Induced Adverse Cardiovascular Events

The primary mechanism of action of this compound is the inhibition of the sodium-potassium ATPase (Na+/K+-ATPase) pump in cardiac myocytes. This inhibition leads to an increase in intracellular sodium, which in turn promotes an increase in intracellular calcium via the sodium-calcium exchanger. While this increase in intracellular calcium is responsible for this compound's positive inotropic effects, it is also a key contributor to its pro-arrhythmic potential.

Elevated intracellular calcium levels can lead to delayed afterdepolarizations, which are oscillations in the membrane potential that can trigger ectopic beats and tachyarrhythmias. This can manifest as premature ventricular contractions, and in cases of toxicity, more serious arrhythmias such as ventricular tachycardia or fibrillation.

This compound also has significant effects on the electrical conduction system of the heart, primarily through its vagomimetic actions. This leads to a slowing of the sinus rate and decreased conduction velocity through the AV node. While this is the desired therapeutic effect for rate control in atrial fibrillation, excessive vagal stimulation can result in severe bradycardia, sinus arrest, or high-degree AV block.

The combination of increased automaticity (due to calcium overload) and impaired conduction (due to vagal effects) can create a substrate for a wide variety of arrhythmias. The narrow therapeutic index of this compound means that factors affecting its pharmacokinetics and pharmacodynamics, such as renal impairment, electrolyte disturbances (particularly hypokalemia, hypomagnesemia, and hypercalcemia), and drug interactions, can precipitate toxicity and increase the risk of adverse cardiovascular events.

Compound Name
This compound
Bisoprolol
Diltiazem
Betaxolol
Apixaban

Clinical Trial Sub-Analyses on Mortality Association in Atrial Fibrillation

Trial/StudyPatient PopulationKey Findings on this compound and Mortality
ENGAGE AF-TIMI 48Atrial FibrillationAssociated with increased sudden cardiac death in patients without heart failure, and increased all-cause and cardiovascular death in patients with heart failure.
AFFIRM (Sub-analysis)Atrial FibrillationInitial analysis showed increased all-cause, cardiovascular, and arrhythmic mortality. A later propensity-matched analysis found no significant association.
ARISTOTLE (Sub-analysis)Atrial FibrillationBaseline use not associated with increased mortality, but risk was dose-dependent (higher with serum levels ≥1.2 ng/mL). Initiation of this compound during the trial was associated with higher mortality.

Arrhythmogenic Potential and Related Electrophysiological Derangements

The arrhythmogenic potential of this compound is intrinsically linked to its fundamental mechanism of action: the inhibition of the sodium-potassium adenosine (B11128) triphosphatase (Na+/K+-ATPase) pump in myocardial cells. proquest.comtandfonline.com This inhibition leads to an increase in intracellular sodium concentration. proquest.comtandfonline.com Consequently, the sodium-calcium exchanger's activity is altered, promoting an influx of calcium ions and increasing intracellular calcium levels. proquest.comtandfonline.com This elevation in intracellular calcium is the primary driver of this compound's arrhythmogenic effects, primarily through two mechanisms: enhanced automaticity and the generation of delayed afterdepolarizations (DADs).

Enhanced automaticity arises from a this compound-induced decrease in the resting membrane potential and an increased slope of phase 4 diastolic depolarization in cardiac Purkinje fibers. bmj.com This effect can provoke spontaneous firing of ectopic pacemakers, leading to premature ventricular contractions (the most common arrhythmia associated with this compound), atrial tachycardia, and junctional tachycardia. bmj.comemcrit.org

Delayed afterdepolarizations are transient, spontaneous depolarizations that occur after full repolarization. They are a direct consequence of intracellular calcium overload. If these DADs reach the threshold potential, they can trigger extrasystoles or sustained tachyarrhythmias, such as ventricular tachycardia. A specific and pathognomonic, though rare, arrhythmia associated with this compound toxicity is bidirectional ventricular tachycardia.

Beyond its effects on automaticity, this compound significantly alters the electrophysiological properties of various cardiac tissues. It shortens the action potential duration in atrial and ventricular myocytes, which can contribute to its pro-arrhythmic nature. emcrit.org Furthermore, this compound exerts significant parasympathomimetic (vagomimetic) effects, particularly on the atrioventricular (AV) node. proquest.comtandfonline.com This leads to slowed conduction velocity and a prolonged refractory period in the AV node, which can result in various degrees of AV block. bmj.com This combination of increased automaticity in subsidiary pacemakers and depressed conduction at the AV node is a hallmark of this compound's electrophysiological profile. bmj.com

Table 1: Electrophysiological Effects of this compound on Cardiac Tissues

Cardiac Tissue Electrophysiological Effect Clinical Manifestation
Sinoatrial (SA) Node Decreased automaticity (vagomimetic effect) Sinus bradycardia
Atrial Myocardium Shortened action potential duration, increased automaticity Premature atrial contractions, Atrial tachycardia
Atrioventricular (AV) Node Slowed conduction velocity, prolonged effective refractory period (vagomimetic effect) Prolonged PR interval, First, second, or third-degree AV block
His-Purkinje System Increased automaticity, decreased resting membrane potential Junctional tachycardia, Premature ventricular contractions (PVCs)
Ventricular Myocardium Shortened action potential duration, promotion of delayed afterdepolarizations (DADs) Ventricular bigeminy, Ventricular tachycardia (including bidirectional VT), Ventricular fibrillation

Factors Modulating Susceptibility to Cardiac Manifestations

The development of cardiac arrhythmias in patients receiving this compound is not solely dependent on serum concentration but is significantly influenced by a variety of clinical factors that can enhance myocardial sensitivity to the drug. wikipedia.org Toxicity can occur even within the therapeutic range if certain conditions are present. wikipedia.org

Electrolyte Imbalances:

Hypokalemia: A low serum potassium level is one of the most critical factors potentiating this compound's arrhythmogenic effects. nih.gov Potassium and this compound compete for the same binding site on the Na+/K+-ATPase pump. ahajournals.org When extracellular potassium is low, this compound binding is enhanced, leading to excessive pump inhibition and a greater risk of toxicity even at therapeutic serum levels. nih.govahajournals.org This is a common clinical issue, particularly in patients co-prescribed potassium-depleting diuretics. proquest.com

Hypomagnesemia: Low magnesium levels can also increase susceptibility to this compound-induced arrhythmias. emcrit.org Magnesium is a crucial cofactor for the Na+/K+-ATPase pump, and its deficiency can impair pump function, exacerbating the inhibitory effects of this compound. scienceopen.com

Hypercalcemia: Elevated serum calcium can potentiate the effects of the increased intracellular calcium caused by this compound, thereby increasing the risk of calcium overload and subsequent arrhythmias. emcrit.org

Renal Function: Impaired renal function is a major risk factor for this compound toxicity, as the drug is primarily eliminated unchanged by the kidneys. wikipedia.orggoodrx.com A decline in renal function leads to reduced this compound clearance, drug accumulation, and an increased likelihood of adverse cardiac events. goodrx.comnih.gov Elderly patients are particularly vulnerable due to age-related declines in renal function. pharmaceutical-journal.com

Patient Characteristics:

Advanced Age: Elderly patients are more susceptible due to a combination of factors, including reduced renal clearance, lower lean body mass (which alters this compound's volume of distribution), and the presence of multiple comorbidities. tandfonline.compharmaceutical-journal.com

Low Body Weight: Patients with low body weight, particularly low lean body mass, may have a smaller volume of distribution for this compound, potentially leading to higher serum concentrations. nih.gov

Concurrent Medical Conditions:

Myocardial Ischemia: Ischemic heart tissue is more sensitive to the arrhythmogenic effects of this compound. proquest.com Myocardial ischemia can independently inhibit the Na+/K+-ATPase pump, making the myocardium more susceptible to this compound's actions. proquest.com

Thyroid Disease: Thyroid function alters this compound kinetics. Hypothyroidism can reduce the volume of distribution and clearance, increasing the risk of toxicity, while hyperthyroidism has the opposite effect. pharmaceutical-journal.com

Drug-Drug Interactions: Numerous medications can interact with this compound, either by altering its pharmacokinetics (absorption, distribution, elimination) or by pharmacodynamic potentiation of its effects.

Table 2: Selected Drug Interactions Modulating this compound's Cardiac Effects

Interacting Drug/Class Mechanism of Interaction Consequence
Amiodarone, Verapamil (B1683045), Diltiazem Inhibit P-glycoprotein transporter, reducing renal and non-renal clearance of this compound. wikipedia.orgscienceopen.commedscape.com Increased serum this compound concentration.
Loop and Thiazide Diuretics Cause hypokalemia and hypomagnesemia. proquest.comscienceopen.com Increased myocardial sensitivity to this compound.
Macrolide Antibiotics (e.g., Erythromycin) Inhibit intestinal P-glycoprotein; may also eliminate gut bacteria that metabolize this compound in some patients. medscape.com Increased this compound absorption and serum concentration.
Azole Antifungals (e.g., Itraconazole) Inhibit P-glycoprotein. wikipedia.orgbjcardio.co.uk Increased serum this compound concentration.
NSAIDs Can impair renal function. medscape.com Decreased this compound clearance.
Beta-blockers Additive effects on slowing AV nodal conduction. scienceopen.com Increased risk of bradycardia and AV block.

Research on Non-Cardiac Manifestations

While the cardiac effects of this compound are most prominent, clinical research has also characterized a range of non-cardiac manifestations, which often serve as early indicators of toxicity. These effects primarily involve the gastrointestinal, central nervous, and visual systems.

Gastrointestinal Manifestations: Gastrointestinal symptoms are among the most common non-cardiac effects of this compound. nih.gov Anorexia, nausea, and vomiting are frequently reported. nih.gov While once thought to be solely mediated by the central nervous system, research suggests direct effects on the gastrointestinal tract as well. Studies in animal models have demonstrated that intravenous this compound can induce mesenteric vasoconstriction, which could potentially compromise intestinal blood flow, particularly in patients with pre-existing vascular disease. scienceopen.com

Neurological Manifestations: this compound can cross the blood-brain barrier and exert effects on the central nervous system (CNS). nih.gov Neurological symptoms are common, especially in chronic toxicity, and can be particularly pronounced in the elderly. ahajournals.org Manifestations range from fatigue, weakness, and dizziness to more severe disturbances like confusion, delirium, and, rarely, psychosis. ahajournals.orgbjcardio.co.uk Research suggests that delirium may be one of the most common neuropsychiatric consequences, with some studies indicating that this compound use is associated with an elevated risk of delirium, especially in older adults. tandfonline.commedscape.com These psychiatric manifestations may be the earliest or sole sign of toxicity in some elderly patients. ahajournals.org

Visual Manifestations: Visual disturbances are a well-documented and characteristic feature of this compound's non-cardiac effects. nih.gov The most cited symptom is xanthopsia, a condition where objects appear yellow or green. nih.govnih.gov Other reported effects include blurred vision, photophobia, and seeing halos around lights. bjcardio.co.uk Research has shown that these effects are due to this compound's impact on retinal function. Formal color vision testing in patients on maintenance therapy has revealed a high incidence of acquired color vision deficiency, specifically in the red-green and tritan (blue-yellow) axes, even at therapeutic serum levels. One study found that while symptomatic visual disturbances occur in a fraction of intoxicated patients, formal testing reveals a much higher incidence of color deficiency. These visual symptoms are reversible and typically resolve within days to weeks after discontinuation of the drug. nih.gov

Emerging Research Frontiers for Digoxin Beyond Cardiovascular Therapeutics

Digoxin as an Anticancer Agent

Recent preclinical studies have provided evidence for the potential of this compound as a therapeutic agent in oncology. frontiersin.org Its anticancer properties are attributed to a range of molecular mechanisms that can inhibit tumor growth, induce cancer cell death, and interfere with key signaling pathways that are often dysregulated in cancer. nih.govresearchgate.net

Molecular Mechanisms of Antineoplastic Activity

The anticancer effects of this compound are multifaceted, involving the inhibition of critical cellular pathways necessary for tumor survival and progression. Research has highlighted several key mechanisms through which this compound may combat cancer.

Hypoxia-Inducible Factor-1 alpha (HIF-1α) is a crucial transcription factor that enables tumor cells to adapt to low-oxygen (hypoxic) environments, a common feature of solid tumors. nih.govbrieflands.com HIF-1α promotes the expression of genes involved in angiogenesis, glucose metabolism, and cell survival, thereby supporting tumor growth and metastasis. nih.gov

This compound has been identified as a potent inhibitor of HIF-1α synthesis. nih.govpnas.orgjohnshopkins.edu By preventing the production of HIF-1α protein, this compound can suppress the expression of HIF-1 target genes. nih.govresearchgate.net This action has been shown to effectively block tumor growth in preclinical models. nih.govpnas.org Studies have demonstrated that this compound's antitumor effects are, at least in part, dependent on its ability to inhibit HIF-1α, as tumors with enforced HIF-1α expression show resistance to this compound treatment. nih.govpnas.org Research in liver cancer cell lines has also shown that this compound's antitumor properties are associated with the downregulation of HIF-1α gene expression. brieflands.com

Table 1: Research Findings on this compound's Inhibition of HIF-1α

Cancer Model Key Findings Reference
P493-Myc human B-lymphocytes (xenografts in mice) Daily this compound injections inhibited tumor growth in a dose-dependent manner, paralleling the inhibition of HIF-1α protein expression. healthday.com
PC3 prostate cancer cells This compound inhibited HIF-1α expression. nih.gov
HepG2 liver cancer cell line This compound treatment led to the downregulation of HIF-1α expression. brieflands.com
P493 and PC3 cells (in vitro and in vivo) This compound effectively blocked HIF-1α expression, which was associated with a significant reduction in tumor xenograft growth. nih.gov

The sodium-potassium pump (Na+/K+-ATPase) is an essential enzyme responsible for maintaining ion gradients across the cell membrane. nih.govmdpi.com In many cancer cells, the expression and activity of Na+/K+-ATPase are altered. This compound is a well-known inhibitor of Na+/K+-ATPase. frontiersin.orgnih.gov

The binding of this compound to Na+/K+-ATPase can trigger intracellular signaling cascades that lead to cancer cell death. nih.govmdpi.com This interaction can activate signaling proteins such as Src, epidermal growth factor receptor (EGFR), and extracellular signal-regulated kinases (ERK1/2), which can, in turn, lead to cell cycle arrest. researchgate.net While the inhibition of Na+/K+-ATPase is a primary mechanism of this compound's cardiac effects, its role in cancer is more complex and can be selective for cancer cells due to differences in Na+/K+-ATPase isoform expression. nih.govmdpi.com Some studies suggest that the anticancer activity of this compound may not solely be attributed to its inhibition of Na+/K+-ATPase, as the concentrations required to inhibit the pump can be much higher than those needed for its antitumor effects. frontiersin.org

Table 2: Research on this compound's Modulation of Na+/K+-ATPase in Cancer

Cancer Cell Line Key Findings Reference
MDA-MB-231 breast cancer and A549 lung cancer cells This compound inhibited kynurenine production, which was linked to the inhibition of Na+/K+-ATPase. nih.gov
Various cancer cells Binding of cardiac glycosides to Na+/K+-ATPase activates signaling pathways (Src, EGFR, ERK1/2) leading to cell cycle arrest. researchgate.net
General cancer research This compound's selective anticancer effect may be due to differences in Na+/K+-ATPase isoform expression between normal and cancer cells. nih.govmdpi.com

This compound has been shown to induce programmed cell death in various cancer cell types, primarily through apoptosis and autophagy. nih.govresearchgate.net

Apoptosis: Apoptosis is a form of programmed cell death that is essential for normal tissue development and for eliminating damaged or cancerous cells. This compound can trigger apoptosis in cancer cells through multiple mechanisms. aacrjournals.org It has been observed to induce mitochondria-mediated apoptosis in non-small cell lung cancer (NSCLC) cells. nih.govnih.gov The process often involves the generation of reactive oxygen species (ROS), inhibition of anti-apoptotic proteins like Bcl-2, and activation of caspases. researchgate.net

Autophagy: Autophagy is a cellular process involving the degradation of cellular components. In the context of cancer, autophagy can have both tumor-suppressive and tumor-promoting roles. This compound has been found to induce autophagy in NSCLC cells. nih.govnih.gov This induction of autophagy is often associated with the inhibition of the PI3K/Akt/mTOR signaling pathway. nih.govresearchgate.net

Table 3: Studies on this compound-Induced Programmed Cell Death in Cancer

Cancer Cell Line Type of Cell Death Key Molecular Events Reference
A549 (NSCLC) Apoptosis Mitochondria-mediated nih.govnih.gov
A549 and H1299 (NSCLC) Autophagy Increase in autophagosome foci, inhibition of PI3K/Akt/mTOR pathway nih.govnih.gov
Various cancer cells Apoptosis ROS production, Bcl-2 inhibition, caspase activation researchgate.net
HepG2 (liver cancer) Apoptosis Time-dependent increase in apoptotic cells brieflands.com

Cancer cells often rely on robust DNA damage repair (DDR) mechanisms to survive the effects of chemotherapy and radiation. nih.gov this compound has been shown to interfere with these repair pathways, thereby sensitizing cancer cells to DNA-damaging agents. frontiersin.org

Research has demonstrated that this compound can inhibit both double-strand break (DSB) and single-strand break (SSB) repair. frontiersin.orgresearchgate.net It has been shown to reduce the expression of key DNA repair proteins such as RAD51, XRCC1, RPA, ERCC1, BRCA2, Ku70, Ku86, and DNA-PKcs in certain cancer cells. frontiersin.orgnih.gov By impairing the cancer cells' ability to repair their DNA, this compound can enhance the efficacy of DNA-damaging therapies. frontiersin.orgnih.gov This effect is also linked to an increase in the production of reactive oxygen species (ROS), which can themselves cause DNA damage. frontiersin.orgresearchgate.net

Table 4: Research on this compound's Interference with DNA Damage Repair

Cancer Cell Line Key Findings Reference
A549 and H1299 (NSCLC) This compound increased DNA damage, promoted ROS generation, and inhibited both DSB and SSB repair. frontiersin.org
A549 (radioresistant NSCLC) This compound reduced the expression of DNA repair proteins (Rad51, ERCC1, BRCA2, Ku70, Ku86, DNA-PKcs) and inhibited HR and NHEJ repair pathways. nih.gov
A549 and H1299 (NSCLC) This compound enhanced the expression of γ-H2AX (a marker of DNA damage) while inhibiting Rad51. It also suppressed the expression of XRCC1. nih.gov

The PI3K/Akt/mTOR and NF-κB signaling pathways are critical for cell survival, proliferation, and resistance to therapy, and are frequently hyperactivated in many types of cancer. frontiersin.orgmdpi.com

PI3K/Akt/mTOR Pathway: this compound has been shown to inhibit the PI3K/Akt/mTOR pathway in cancer cells. nih.gov This inhibition is demonstrated by the reduced phosphorylation of key downstream effectors such as Akt, mTOR, and p70S6K. nih.govnih.gov The suppression of this pathway is a central mechanism underlying this compound's ability to inhibit proliferation, induce apoptosis, and trigger autophagy in cancer cells. nih.govresearchgate.net

NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a significant role in inflammation, immunity, and cancer cell survival. researchgate.net this compound has been reported to interfere with NF-κB signaling. frontiersin.orgmdpi.com By inhibiting NF-κB, this compound can further contribute to its anticancer effects by suppressing the expression of genes that promote cell survival and proliferation. researchgate.net

Table 5: Findings on this compound's Disruption of Key Signaling Pathways

Cancer Cell Line Pathway Disrupted Key Molecular Effects Reference
A549 and H1299 (NSCLC) PI3K/Akt/mTOR Inhibition of phosphorylation of Akt, mTOR, and p70S6K. nih.govnih.gov
Leukemia cell lines PI3K/Akt/mTOR Inhibition of phosphorylation and expression of Akt and mTOR proteins. nih.gov
Various cancer cells NF-κB Interference with NF-κB translocation and signaling. frontiersin.orgresearchgate.net
Anti-angiogenic Effects

Recent research has illuminated the potential of this compound as an inhibitor of angiogenesis, the physiological process through which new blood vessels form from pre-existing vessels. This process is critical for tumor growth and metastasis. Studies have demonstrated that this compound can impede angiogenesis through multiple mechanisms. One key mechanism involves the inhibition of hypoxia-inducible factor-1α (HIF-1α) synthesis. HIF-1α is a transcription factor that plays a pivotal role in cellular adaptation to hypoxia and promotes the expression of several genes involved in angiogenesis, including vascular endothelial growth factor (VEGF). By suppressing HIF-1α, this compound effectively curtails the downstream signaling cascade that leads to new blood vessel formation.

In preclinical models, this compound has been shown to inhibit the secretion of matrix metalloproteinases (MMPs), specifically MMP2 and MMP9, which are crucial for the degradation of the extracellular matrix, a necessary step for endothelial cell migration and invasion during angiogenesis. researchgate.netnih.gov Furthermore, this compound treatment has been observed to reduce the secretion of VEGF-A, a potent pro-angiogenic factor, in cancer cells. nih.gov In vitro studies using human umbilical vein endothelial cells (HUVECs) have confirmed that this compound can inhibit their proliferation, migration, and tube formation, all critical steps in the angiogenic process. nih.gov These anti-angiogenic properties have been observed in various cancer models, including neuroblastoma and colorectal cancer. nih.goviiarjournals.org

Mechanism Effect Associated Molecules
Inhibition of HIF-1α synthesisDecreased transcription of pro-angiogenic genesHIF-1α, VEGF
Inhibition of MMP secretionReduced degradation of extracellular matrixMMP2, MMP9
Reduction of VEGF-A secretionDecreased stimulation of endothelial cellsVEGF-A
Direct effects on endothelial cellsInhibition of proliferation, migration, and tube formationHUVECs

Preclinical and Clinical Observations in Various Cancer Types

The anticancer potential of this compound has been investigated across a spectrum of malignancies, with notable preclinical and clinical findings in non-small cell lung cancer, breast cancer, and prostate cancer.

Non-Small Cell Lung Cancer (NSCLC): In preclinical studies involving NSCLC cell lines (A549 and H1299), this compound has demonstrated significant antitumor activities. It has been shown to inhibit cell viability, proliferation, migration, invasion, and colony formation. nih.govnih.govplos.org Mechanistically, this compound was found to induce DNA damage by promoting the generation of reactive oxygen species (ROS) and inhibiting DNA repair pathways. nih.gov Furthermore, it has been observed to suppress tumor malignancy by inhibiting multiple Src-related signaling pathways. plos.org

Breast Cancer: In the context of breast cancer, preclinical evidence has suggested that this compound can inhibit the proliferation of cancer cells. frontiersin.org A significant breakthrough in clinical research was a proof-of-concept trial which demonstrated that this compound treatment could reduce the mean size of circulating tumor cell (CTC) clusters in patients with metastatic breast cancer. nih.govbiocompare.comaacrjournals.orgpharmacytimes.com CTC clusters are associated with a higher metastatic potential, and their dissolution represents a promising therapeutic strategy. nih.govaacrjournals.org Transcriptome profiling of CTCs from patients treated with this compound revealed a downregulation of genes associated with cell-cell adhesion and the cell cycle, providing a mechanistic basis for the observed cluster dissolution. nih.govaacrjournals.org

Prostate Cancer: Preclinical studies have consistently shown that this compound exhibits anti-tumor activity in prostate cancer cell lines. frontiersin.orgnih.gov Epidemiological studies have suggested an association between this compound use and a reduced risk of prostate cancer. nih.govmedicinacomplementar.com.br One large prospective cohort study found that regular this compound users had a significantly lower risk of prostate cancer compared to non-users, with the lowest risk observed in those with long-term use. medicinacomplementar.com.br However, a pilot phase II clinical trial in patients with recurrent prostate cancer showed that while this compound was well-tolerated, it had limited benefit in this patient population, indicating the need for further investigation to clarify its clinical utility. nih.govurotoday.com

Cancer Type Preclinical Findings Clinical Observations
Non-Small Cell Lung Cancer Inhibition of proliferation, migration, invasion, and colony formation. nih.govnih.govplos.org-
Breast Cancer Inhibition of cancer cell proliferation. frontiersin.orgReduction in the size of circulating tumor cell (CTC) clusters in metastatic breast cancer. nih.govbiocompare.comaacrjournals.orgpharmacytimes.com
Prostate Cancer Anti-tumor activity in cell lines. frontiersin.orgnih.govReduced risk of prostate cancer in epidemiological studies. nih.govmedicinacomplementar.com.br Limited benefit in a pilot phase II trial for recurrent prostate cancer. nih.govurotoday.com

Potential for Synergy in Combination Chemotherapy Regimens

A compelling area of investigation is the potential for this compound to act synergistically with conventional chemotherapy agents, potentially enhancing their efficacy and overcoming drug resistance.

In NSCLC models, the combination of this compound and adriamycin (doxorubicin) has been shown to produce synergistic antiproliferative effects in vitro. nih.gov In vivo studies further demonstrated that co-treatment with this compound not only enhanced the antitumor efficacy of adriamycin but also reduced its cardiotoxicity. nih.gov

For breast cancer, studies have explored the combination of this compound with 5-fluorouracil (5-FU) in doxorubicin-resistant breast cancer cell lines. The results indicated a synergistic cytotoxic effect, which was maintained even under hypoxic conditions. aacrjournals.org This synergy was attributed, at least in part, to the inhibitory effects of the combination on both HIF-1α and P-glycoprotein (P-gP), a key mediator of multidrug resistance. aacrjournals.org

Furthermore, in leukemia, the combination of this compound with GSK2606414, an inhibitor of the unfolded protein response (UPR), has been shown to synergistically suppress leukemia growth and induce apoptosis and cell cycle arrest in both in vitro and in vivo models. nih.gov this compound has also been shown to inhibit cancer stem cell (CSC) subpopulations and enhance the antitumor effects of cisplatin and paclitaxel in lung cancer models. researchgate.net

Combination Cancer Type Observed Synergy Potential Mechanism
This compound + AdriamycinNon-Small Cell Lung CancerEnhanced antiproliferative effect, reduced cardiotoxicity. nih.gov-
This compound + 5-FluorouracilDoxorubicin-resistant Breast CancerSynergistic cytotoxicity, maintained in hypoxia. aacrjournals.orgInhibition of HIF-1α and P-glycoprotein. aacrjournals.org
This compound + GSK2606414LeukemiaSynergistic suppression of growth, induction of apoptosis and cell cycle arrest. nih.gov-
This compound + Cisplatin/PaclitaxelLung CancerInhibition of cancer stem cell subpopulation, enhanced tumor growth inhibition. researchgate.net-

Immunomodulatory Properties of this compound

Beyond its direct anticancer effects, this compound has emerged as a potent modulator of the immune system, with specific actions on T-helper 17 (Th17) cells, which are implicated in various autoimmune diseases and inflammatory conditions.

Selective Inhibition of T-helper 17 (Th17) Cell Differentiation

Research has demonstrated that this compound can selectively inhibit the differentiation of murine Th17 cells without significantly affecting the differentiation of other T cell lineages. nih.govresearchgate.net This selective action is crucial as it suggests that this compound can target a specific inflammatory pathway without causing broad immunosuppression. In mouse models of autoimmune disease, this compound has been shown to delay the onset and reduce the severity of the condition, highlighting the therapeutic potential of its immunomodulatory effects. nih.gov

Effects on Cytokine Production

Consistent with its inhibition of Th17 cell differentiation and RORγt activity, this compound has been shown to significantly reduce the production of the signature Th17 cytokine, Interleukin-17 (IL-17). nih.govahajournals.orgnih.govelsevierpure.com In various experimental models, this compound treatment has led to a marked decrease in the expression of IL-17. elsevierpure.comnih.gov

Furthermore, this compound has been observed to reduce the expression of other pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). elsevierpure.comnih.gov Conversely, this compound appears to have little to no effect on the production of Interferon-gamma (IFN-γ) by T cells, further underscoring the selectivity of its immunomodulatory actions. nih.govahajournals.org

Cytokine Effect of this compound
Interleukin-17 (IL-17)Decreased production nih.govahajournals.orgnih.govelsevierpure.com
Interleukin-1β (IL-1β)Decreased production elsevierpure.comnih.gov
Interleukin-6 (IL-6)Decreased production elsevierpure.comnih.gov
Tumor Necrosis Factor-alpha (TNF-α)Decreased production elsevierpure.comnih.gov
Interferon-gamma (IFN-γ)Little to no effect nih.govahajournals.org

Research in Autoimmune and Inflammatory Diseases (e.g., Rheumatoid Arthritis, Experimental Autoimmune Encephalomyelitis, Uveitis)

Recent research has illuminated the immunomodulatory and anti-inflammatory properties of this compound, suggesting its potential utility in treating various autoimmune and inflammatory conditions. frontiersin.org Studies have particularly focused on its ability to suppress the differentiation of T helper 17 (Th17) cells, which are key players in the pathogenesis of many autoimmune diseases. nih.govnih.gov This effect is primarily achieved by inhibiting the retinoic acid-related orphan receptor γt (RORγt), a crucial transcription factor for Th17 cell development. frontiersin.orgnih.gov

Rheumatoid Arthritis (RA)

In the context of RA, a chronic autoimmune disease characterized by synovial inflammation and joint destruction, this compound has demonstrated significant therapeutic potential. nih.gov In a collagen-induced arthritis (CIA) mouse model, this compound treatment suppressed the incidence of arthritis and joint inflammation. nih.govelsevierpure.com This was associated with a marked reduction in the expression of IL-17 and other pro-inflammatory cytokines such as IL-1β, IL-6, TNF-α, and IL-21 in the arthritic joints. nih.govelsevierpure.com Furthermore, this compound treatment led to a decrease in Th17 cells in the spleen of these mice. nih.gov

A randomized, double-blind, placebo-controlled clinical trial investigated the efficacy of this compound as an adjunct therapy to conventional synthetic disease-modifying anti-rheumatic drugs (csDMARDs) in patients with active RA. frontiersin.orgnih.gov The results showed that after six months, a significantly higher percentage of patients in the this compound group achieved an American College of Rheumatology 20% (ACR20) response and Disease Activity Score 28 (DAS28) remission compared to the control group. frontiersin.orgnih.gov

Table 1: Clinical Trial Findings for this compound in Rheumatoid Arthritis
ParameterThis compound Group (plus csDMARDs)Control Group (Placebo plus csDMARDs)P-value
ACR20 Response (6 months)83.3%56.7%0.024
DAS28 Remission (6 months)Significantly HigherLower0.024
Change in DAS28-CRP (6 months)-2.03-0.94-
Change in CDAI (6 months)-17.20-9.41-

Experimental Autoimmune Encephalomyelitis (EAE)

This compound has also been investigated in the context of EAE, a widely used animal model for multiple sclerosis. Research has shown that this compound can efficiently inhibit EAE. nih.gov It has been demonstrated to promote the differentiation of oligodendrocyte lineage cells and stimulate myelin regeneration in chemically-induced demyelination models. nih.gov In a chronic EAE model, this compound treatment, when combined with an immune tolerance-inducing therapy, was shown to ameliorate clinical disease symptoms and support the recovery of oligodendrocyte lineage cell numbers. nih.gov

Uveitis

The potential of this compound in treating noninfectious uveitis has been explored in the experimental autoimmune uveitis (EAU) mouse model. Studies have shown that treatment with this compound can inhibit the development of EAU and the associated cellular immune response to interphotoreceptor retinoid-binding protein (IRBP). nih.govnih.govarvojournals.org Specifically, this compound treatment suppressed the production of interferon-γ and, to a lesser extent, interleukin 17. nih.govnih.gov However, a significant and critical finding from this research is that this compound treatment also induced severe retinal degeneration, characterized by the thinning of all retinal layers. nih.govnih.govarvojournals.org This cytotoxic effect on the retina raises serious concerns about its suitability as a therapeutic agent for uveitis. nih.govarvojournals.org

Table 2: Effects of this compound in Experimental Autoimmune Uveitis (EAU) Model
FindingObservation in EAU Mouse Model
Immunosuppressive EffectInhibited development of EAU and cellular immune response to IRBP. nih.govnih.gov
Cytokine SuppressionSuppressed production of interferon-γ and interleukin 17. nih.govnih.gov
Retinal ToxicityInduced severe, dose-dependent retinal degeneration and vision loss. nih.govnih.gov

Other Investigational Applications of this compound

Anti-leishmanial Effects

The potential of cardiac glycosides, including this compound and its derivatives, as anti-parasitic agents is an emerging area of research. Leishmaniasis, caused by the protozoan parasite Leishmania, presents a significant health problem, and current treatments have limitations such as severe side effects and growing parasite resistance. tandfonline.comnih.gov

In vitro studies have evaluated the effects of this compound derivatives on Leishmania infantum, the species responsible for visceral leishmaniasis. tandfonline.com Research demonstrated that specific derivative compounds exhibited a high anti-Leishmania effect against both the promastigote and amastigote stages of the parasite. tandfonline.com Notably, some of these compounds showed no toxicity to macrophage cell lines. tandfonline.com The mechanism appears to involve a reduction in the parasite's mitochondrial metabolism, as evidenced by decreased oxygen consumption. tandfonline.com These promising in vitro results suggest that this compound derivatives could be valuable lead compounds for the development of new anti-leishmanial drugs. tandfonline.com

Table 3: Research Findings on Anti-leishmanial Effects of this compound Derivatives
Study FocusKey FindingsParasite StageMechanism Insight
In vitro evaluation of 15 this compound derivativesTwo compounds showed a high anti-Leishmania effect. tandfonline.comPromastigotes and Amastigotes (L. infantum)Reduction in oxygen consumption by promastigotes. tandfonline.com
Toxicity assessmentEffective compounds showed no toxicity across RAW 264.7 cell lines. tandfonline.comN/AN/A
Macrophage infectionOne compound inhibited macrophage infection and reduced the number of amastigotes. tandfonline.comAmastigotes (L. infantum)N/A

Potential Role in Non-Alcoholic Steatohepatitis (NASH)

Non-alcoholic steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease (NAFLD) with a significant need for effective pharmacological therapies. centerwatch.comwithpower.com this compound is being repurposed and investigated for its potential clinical benefits in treating NASH and liver fibrosis. centerwatch.com

Preclinical studies in mouse models of NASH induced by a high-fat diet have shown that oral this compound can significantly reduce liver damage, steatosis, and inflammation. withpower.comnih.gov The therapeutic mechanism is believed to involve this compound's interaction with pyruvate kinase isoform 2 (PKM2). withpower.comnih.gov this compound binds to PKM2, which inhibits the activation of the hypoxia-inducible factor-1α (HIF-1α) pathway. withpower.com This pathway is linked to liver injury and inflammation, and its inhibition by this compound leads to reduced cellular oxidative stress and inflammation in both immune and parenchymal liver cells. nih.gov Based on these promising preclinical and preliminary human data, a Phase II clinical trial (The CODIN Trial) has been initiated to evaluate the efficacy and safety of this compound in patients with biopsy-confirmed NASH. centerwatch.comtrialscreen.org

Table 4: Investigational Role of this compound in NASH
AspectResearch Finding
Preclinical ModelHigh-fat diet-induced NASH in mice. nih.gov
Observed EffectsReduced liver damage, steatosis, and inflammation. withpower.comnih.gov
Proposed Mechanism of ActionBinds to pyruvate kinase M2 (PKM2), inhibiting the PKM2-HIF-1α pathway. withpower.comnih.gov
Clinical DevelopmentPhase II clinical trial (CODIN Trial) initiated to evaluate efficacy in NASH patients. centerwatch.comtrialscreen.org

Advanced Analytical and Experimental Methodologies in Digoxin Research

Bioanalytical Techniques for Digoxin Quantification in Biological Matrices

Accurate measurement of this compound concentrations in biological matrices such as plasma, serum, and tissue is crucial for pharmacokinetic studies and understanding its mechanism of action. Various sophisticated techniques have been developed and validated for this purpose.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and its more advanced version, Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS), have become the gold standard for this compound quantification due to their high sensitivity, specificity, and accuracy. plos.org These methods are superior to traditional immunoassays, which can suffer from a lack of specificity. researchgate.netnih.gov

LC-MS/MS methods involve the separation of this compound from other components in the biological matrix using liquid chromatography, followed by detection and quantification using tandem mass spectrometry. Researchers have developed and validated numerous LC-MS/MS protocols for measuring this compound in human plasma, rat plasma, and rat brain. plos.org These methods often employ a C18-ODS column for chromatographic separation and can achieve good linearity over a range of 0.1–10 ng/mL for plasma. plos.org The use of negative ionization mode in mass spectrometry has been shown to avoid competitive adduct formation, enhancing sensitivity and applicability across various biological matrices. plos.org

UPLC-MS/MS methods offer even faster and more sensitive analysis. A simple and rapid UPLC/MS/MS method has been validated for the analysis of this compound and its related compound, metilthis compound, in whole blood, with a total run time of just 1.5 minutes. nih.gov These techniques are sensitive enough to quantify sub-therapeutic doses of this compound, which is important for studies assessing the in vivo activity of transporters like P-glycoprotein (P-gp). nih.gov

Table 1: Comparison of LC-MS/MS and UPLC-MS/MS Methods for this compound Quantification
ParameterLC-MS/MSUPLC-MS/MS
PrincipleCombines physical separation by liquid chromatography with mass analysis by mass spectrometry.An advanced form of LC-MS/MS using smaller particle columns for higher resolution and speed.
Sensitivity (Lower Limit of Quantification)~0.1 ng/mL in plasma. plos.orgAs low as 0.1 ng/mL in serum, with some methods reaching picogram levels. cas.cnresearchgate.net
Analysis TimeTypically several minutes per sample.As short as 1.5-3 minutes per sample. nih.govcas.cn
Matrices ValidatedHuman plasma, rat plasma, rat brain, urine. plos.orgnih.govWhole blood, serum. nih.govcas.cn
AdvantagesHigh sensitivity, specificity, accuracy. plos.orgHigher speed, improved resolution, and sensitivity compared to conventional LC-MS/MS. nih.gov

Immunoassay-based methods have historically been used for this compound monitoring due to their speed and relative simplicity. These techniques rely on the competitive binding of this compound in a sample and a labeled form of this compound to a specific antibody. The methods include Radioimmunoassay (RIA), Enzyme Immunoassay (EIA), Fluorescence Polarization Immunoassay (FPIA), and Chemiluminescence Immunoassay. researchgate.netnih.gov

Radioimmunoassay (RIA): This technique uses a radiolabeled this compound antigen. The amount of radioactivity measured is inversely proportional to the concentration of this compound in the sample.

Enzyme Immunoassay (EIA): In EIA, the label is an enzyme. The enzyme's activity is measured, and it is typically inversely proportional to the this compound concentration. nih.gov

Fluorescence Polarization Immunoassay (FPIA): This method uses a fluorescent-labeled this compound. The polarization of emitted light changes depending on whether the labeled this compound is bound to the antibody, with the amount of fluorescence being inversely related to the sample's this compound concentration.

Chemiluminescence Immunoassay: This method utilizes a chemiluminescent label to generate light, which is then measured to quantify this compound. An electrochemiluminescence immunoassay (ECLIA) is one such competitive test principle that uses a monoclonal antibody specifically directed against this compound.

While widely used, immunoassays can be limited by cross-reactivity with this compound metabolites or other structurally similar compounds, leading to a lack of specificity. researchgate.net This can result in an overestimation or underestimation of the true this compound concentration, highlighting the superiority of chromatographic methods like LC-MS/MS for research applications requiring high accuracy. nih.gov

In drug discovery and development, particularly for screening purposes, the speed of analysis is critical. Traditional LC-MS/MS methods, while accurate, can be a bottleneck when analyzing thousands of samples. To address this, ultrafast, high-throughput systems have been developed.

One such system is the RapidFire™-MS/MS, which utilizes an on-line solid-phase extraction (SPE) system for sample cleanup coupled with mass spectrometry detection. nih.gov This technology enables an extremely rapid analysis time of approximately 9 seconds per sample for this compound. nih.gov This represents a more than 16-fold increase in speed compared to conventional LC-MS/MS methods without compromising sensitivity, selectivity, or reproducibility. nih.gov The RapidFire™-MS/MS system has been successfully applied to support in vitro P-glycoprotein inhibition screens, demonstrating its utility in early drug discovery liability screening. nih.gov Other high-throughput HPLC-MS assays have also been developed with run times as short as 2.3 minutes, facilitating applications in clinical monitoring and pharmacokinetic studies. nih.gov

A significant challenge in bioanalysis, particularly with LC-MS/MS, is the "matrix effect," where co-eluting components from the biological sample (e.g., plasma, urine) interfere with the ionization of the target analyte, leading to ion suppression or enhancement. eijppr.commedipharmsai.com This can significantly impact the accuracy and precision of the quantification. eijppr.com

To compensate for these effects and for variability during sample preparation, an internal standard (IS) is used. The ideal IS is a stable isotope-labeled version of the analyte. For this compound analysis, deuterated this compound (d3-digoxin) is a commonly used internal standard. nih.govnih.govoup.com Because it has nearly identical chemical and physical properties to this compound, it co-elutes and experiences similar matrix effects, allowing for accurate correction of the signal. cas.cn Other compounds like digitoxin (B75463) have also been used as an IS, though stable isotope-labeled standards are preferred. nih.gov

Effective sample preparation is also crucial to minimize matrix effects. Techniques range from simple protein precipitation to more complex liquid-liquid extraction (LLE) and solid-phase extraction (SPE). cas.cnoup.comsigmaaldrich.com Innovative techniques like the use of zirconia-based sorbents (e.g., HybridSPE®-PLus) have been shown to effectively remove both proteins and phospholipids (B1166683) from plasma samples, significantly reducing matrix effects and improving reproducibility compared to standard protein precipitation. sigmaaldrich.com

In Vitro Experimental Models for this compound Pharmacology

In vitro models using cultured cell lines are indispensable tools for investigating the molecular mechanisms of this compound's action, its effects on cellular processes, and its potential as a therapeutic agent beyond cardiology.

Cardiac Myocytes: As the primary target for this compound's cardiotonic effects, cultured cardiac myocytes are essential for studying its fundamental mechanism of action. The primary mechanism involves the inhibition of the Na+/K+-ATPase pump in the myocyte cell membrane. nih.gov In vitro studies on isolated cardiomyocytes allow researchers to directly measure the effects of this compound on cellular contractility, calcium influx, and cAMP signaling. nih.govnih.gov These models have confirmed that this compound can inhibit agonist-induced cAMP levels and cardiomyocyte contractility, providing a cellular basis for its therapeutic and toxic effects. nih.gov

Cancer Cells: A growing body of research has demonstrated the potential anticancer effects of this compound. In vitro studies using various cancer cell lines have been crucial in this discovery. For instance, in non-small cell lung cancer (NSCLC) cell lines like A549 and H1299, this compound has been shown to inhibit cell proliferation, induce cell cycle arrest, and promote autophagy and apoptosis. nih.govfrontiersin.org It has been found to suppress tumor malignancy by inhibiting signaling pathways such as PI3K/Akt and Src. plos.orgnih.gov In breast cancer cells, this compound has been observed to dissolve clusters of circulating tumor cells, which are precursors to metastases. futurity.org Studies on pancreatic and other cancer cell lines have further confirmed its growth-inhibitory activities. researchgate.netdiva-portal.org

Table 2: Investigated Effects of this compound on Various Cancer Cell Lines
Cancer TypeCell LinesObserved EffectsSignaling Pathways Implicated
Non-Small Cell Lung Cancer (NSCLC)A549, H1299Inhibition of proliferation, migration, and invasion; induction of apoptosis and autophagy. plos.orgnih.govfrontiersin.orgPI3K/Akt, mTOR, Src, EGFR, STAT3. plos.orgnih.gov
Breast CancerCirculating Tumor Cell ClustersDissolution of cell clusters, weakening cell cohesion. futurity.orgInhibition of Na+/K+-ATPase. futurity.org
Pancreatic CancerPanc-1, BxPC-3Decreased cell viability. diva-portal.orgModulation of inflammasome pathway genes (TNFα, NF-κB, IL-1β). diva-portal.org

Immune Cells: this compound has also been shown to possess immunomodulatory properties. In vitro studies using immune cells, particularly CD4+ T cells, have revealed that this compound can selectively inhibit the differentiation of T helper 17 (Th17) cells. nih.govnih.gov It achieves this by antagonizing the activity of RORγt, the key transcription factor for Th17 development. nih.govresearchgate.net This leads to a specific suppression of interleukin-17 (IL-17) production, a key cytokine in several autoimmune diseases, without significantly affecting other T cell lineages like Th1. nih.govnih.gov These findings suggest a potential therapeutic role for this compound or its derivatives in treating Th17-mediated inflammatory conditions.

Caco-2 Cells: The human colon carcinoma cell line, Caco-2, is widely used as an in vitro model of the human small intestinal mucosa. nih.gov These cells form a polarized monolayer with tight junctions and express various transporters, including the efflux pump P-glycoprotein (P-gp). nih.gov Since this compound is a well-known P-gp substrate, Caco-2 cell permeability assays are extensively used to study its transport and to screen for potential P-gp inhibitors. researchgate.netnih.gov These bidirectional transport studies measure the apparent permeability (Papp) of this compound from the apical (intestinal lumen) to the basolateral (blood) side and vice versa, allowing researchers to quantify the extent of P-gp-mediated efflux. researchgate.net

Isolated Organ Preparations

Isolated organ preparations are crucial ex vivo techniques that allow researchers to study the direct physiological and pharmacological effects of compounds like this compound on specific organs without the systemic influences of an intact organism. wikipedia.org The most prominent of these for cardiac research is the Langendorff heart preparation. wikipedia.orgspringernature.com In this method, the heart is excised and retrogradely perfused through the aorta with an oxygenated nutrient solution. wikipedia.org This technique maintains the heart's viability for several hours, enabling detailed examination of contractile strength, heart rate, and electrical activity under controlled conditions. wikipedia.org

Studies using Langendorff-perfused rat hearts have been instrumental in elucidating this compound's cardiac effects. For instance, research has investigated the interaction between this compound and other drugs. One study explored the effects of verapamil (B1683045), a P-glycoprotein (P-gp) inhibitor, on this compound's action in the isolated heart. nih.gov The results showed that verapamil increased the positive inotropic (contractility-enhancing) effect of this compound, likely by inhibiting the P-gp efflux pump and causing this compound to accumulate in cardiac tissue. nih.govdeu.edu.tr This was evidenced by a significantly increased left ventricular developed pressure in the presence of verapamil. nih.govresearchgate.net

Besides whole-heart preparations, isolated cardiac tissues such as atrial strips are also employed. Guinea-pig atrial strips have been used to demonstrate this compound's ability to increase developed tension, an effect that can be reversed by this compound-specific antibodies (Fab fragments). nih.govnih.gov The frog heart has also served as a classic model to demonstrate this compound's positive inotropic and negative chronotropic (heart rate-slowing) effects. youtube.com These preparations are valuable for observing direct myocardial responses to this compound, including changes in contractility and rhythmicity. youtube.com

Isolated Preparation Animal Model Key Research Focus Significant Findings Reference(s)
Langendorff Perfused HeartRatInteraction with P-glycoprotein inhibitors (Verapamil)Verapamil enhanced this compound's positive inotropic effect by increasing its concentration in heart tissue. nih.govdeu.edu.trresearchgate.net
Isolated Atrial StripsGuinea PigReversal of this compound's effectsThis compound-induced increases in muscle tension were reversed by specific antibody fragments. nih.govnih.gov
Isolated HeartFrogBasic cardiac effectsDemonstrated increased contractility (positive inotropy) and slowed heart rate (negative chronotropy). youtube.com

In Vivo Animal Models in this compound Research

In vivo animal models are indispensable for understanding the complex mechanisms of this compound, from its therapeutic actions to its toxicological profile, within a living system. nih.gov The selection of an appropriate animal model is critical and depends on how closely its cardiac physiology resembles that of humans. nih.gov

Animal models have been fundamental in characterizing this compound's role in heart failure and its pro-arrhythmic potential. researchgate.netmja.com.auresearchgate.net While this compound improves cardiac output and ejection fraction in heart failure, its narrow therapeutic index means that toxic concentrations can lead to nearly every type of arrhythmia. nih.govcvpharmacology.comecgwaves.com

The guinea pig is a frequently used model for studying this compound-induced arrhythmias. nih.govnih.gov In anesthetized guinea pigs, intravenous this compound administration has been shown to induce a range of ventricular arrhythmias, from premature contractions to ventricular fibrillation. nih.gov These arrhythmias are associated with delayed afterdepolarizations (DADs), which are small voltage oscillations that occur after an action potential and can trigger ectopic beats. nih.gov Studies in this model have demonstrated that this compound-induced arrhythmias can be terminated by agents like verapamil and adenosine (B11128). nih.gov Furthermore, the arrhythmogenic effects of this compound and its derivatives can be effectively abolished in the guinea pig model by administering this compound-specific immune Fab. nih.gov Dogs have also been used as a model, where this compound-induced ventricular tachycardia was successfully reversed by the same antibody fragments. nih.govnih.gov

These models allow for the investigation of the electrophysiological changes and the efficacy of potential antidotes and treatments for this compound toxicity. nih.govnih.gov

Animal Model Condition Studied Methodology Key Findings Reference(s)
Guinea PigThis compound-induced arrhythmiasIntravenous infusion of this compound to induce arrhythmias. Monitoring of electrograms and monophasic action potentials.This compound induces ventricular arrhythmias associated with delayed afterdepolarizations (DADs). Arrhythmias can be abolished by verapamil, adenosine, or this compound immune Fab. nih.govnih.gov
DogThis compound-induced ventricular tachycardiaInduction of arrhythmia through this compound administration.Ventricular tachycardia was successfully reversed by purified this compound-specific antibody fragments (Fab). nih.govnih.gov

Recent research has repurposed this compound as a potential anti-cancer agent, a hypothesis tested extensively in xenograft models. nih.gov In these models, human cancer cells are implanted into immunocompromised animals, such as nude mice or zebrafish embryos, to study tumor growth and the efficacy of therapeutic agents. nih.govresearchgate.net

In a nude mouse xenograft model using human non-small cell lung cancer (A549) cells, this compound administered alone significantly inhibited tumor growth. nih.gov When combined with the chemotherapy drug adriamycin, the anti-tumor effect was enhanced. nih.gov Similar inhibitory effects on tumor growth were observed in studies on Burkitt's lymphoma and neuroblastoma xenografts in mice. researchgate.netnih.govnih.gov For example, this compound treatment inhibited the growth of SH-SY5Y and Neuro-2a neuroblastoma grafts by 44% and 19%, respectively. researchgate.netnih.gov In a gastric cancer xenograft model, this compound not only decreased the number of circulating cancer cells but also suppressed liver metastasis. researchgate.net

The zebrafish xenograft model offers a rapid method for in vivo drug screening. researchgate.net When A549 lung cancer cells were injected into zebrafish embryos, treatment with this compound alone, or in combination with adriamycin, effectively inhibited tumor growth. researchgate.net These models are crucial for the preclinical evaluation of this compound's anti-neoplastic properties. nih.gov

Model Cancer Type Cell Line Key Findings Reference(s)
Nude Mouse XenograftNon-Small Cell Lung CancerA549This compound alone inhibited tumor growth; this effect was enhanced when combined with adriamycin. nih.gov
Nude Mouse XenograftNeuroblastomaSH-SY5Y, Neuro-2aThis compound inhibited tumor growth by 44% (SH-SY5Y) and 19% (Neuro-2a). researchgate.netnih.gov
Nude Mouse XenograftBurkitt's LymphomaRaji, NAMALWAThis compound inhibited xenograft tumor growth and reduced markers of proliferation. nih.gov
Nude Mouse XenograftGastric CancerMKN45This compound decreased circulating cancer cells and suppressed liver metastasis. researchgate.net
Zebrafish XenograftNon-Small Cell Lung CancerA549This compound inhibited tumor growth, as quantified by fluorescence intensity. researchgate.net

This compound's immunomodulatory properties have been investigated in animal models of autoimmune diseases. nih.gov Experimental Autoimmune Uveitis (EAU) is a mouse model that mimics human non-infectious uveitis, a significant cause of vision loss. nih.goveyecro.com The disease is induced in mice by immunization with specific retinal proteins, leading to ocular inflammation. arvojournals.orgnih.gov

Studies using the EAU model have shown that treatment with this compound inhibits the development of the disease and suppresses the cellular immune response to the inciting retinal antigen. nih.govnih.gov This immunosuppressive effect is thought to be mediated, in part, by the inhibition of Th17 cells, a key player in many autoimmune conditions. nih.gov However, a critical finding in these studies was that this compound also induced severe retinal degeneration and vision loss, independent of the autoimmune disease process. nih.govnih.gov This toxic effect on the retina raises significant concerns about its potential therapeutic use for these conditions. arvojournals.orgnih.gov

This compound has also been reported to be an effective inhibitor of Experimental Autoimmune Encephalomyelitis (EAE), an animal model for multiple sclerosis, primarily by targeting the differentiation of pathogenic Th17 cells. nih.gov

Model Human Disease Modeled Methodology Key Findings on this compound's Effect Reference(s)
Experimental Autoimmune Uveitis (EAU)Non-infectious UveitisB10.A mice immunized with interphotoreceptor retinoid-binding protein (IRBP) were treated with this compound.Inhibited the development of ocular inflammation and suppressed cellular immune responses. However, it also caused severe retinal degeneration and vision loss. nih.govarvojournals.orgnih.gov
Experimental Autoimmune Encephalomyelitis (EAE)Multiple Sclerosis(Referenced in EAU studies)Reported to be an efficient inhibitor of EAE, suggesting a role in suppressing Th17-mediated autoimmunity. nih.gov

Interactions of Digoxin with Co Administered Agents: Research and Mechanisms

Pharmacokinetic Interactions

Pharmacokinetic interactions affect the absorption, distribution, metabolism, and excretion of digoxin, thereby altering its concentration in the body.

Competition or Modulation of P-glycoprotein Transport

P-glycoprotein (P-gp), an efflux transporter found in various tissues including the intestines, kidneys, and liver, plays a crucial role in this compound's disposition. oup.com Many drug interactions with this compound are a direct result of the inhibition or induction of this transporter.

Inhibition of P-glycoprotein: Co-administration of P-gp inhibitors can lead to increased this compound plasma concentrations and a higher risk of toxicity. oup.com These inhibitors block the P-gp-mediated efflux of this compound from intestinal cells back into the gut lumen, thereby increasing its absorption. hanstenandhorn.com They also inhibit renal tubular secretion of this compound, reducing its elimination. nih.govegpat.com

Induction of P-glycoprotein: Conversely, P-gp inducers can decrease this compound's plasma concentration by enhancing its efflux back into the intestine, thus reducing its absorption. tg.org.aunih.gov For instance, co-administration of rifampin has been shown to significantly increase intestinal P-gp expression, leading to a substantial reduction in oral this compound's area under the plasma concentration-time curve (AUC). nih.gov

Table 1: Impact of P-glycoprotein Modulators on this compound Pharmacokinetics
Modulator TypeExamplesMechanismEffect on this compound Levels
InhibitorsAmiodarone, Verapamil (B1683045), Quinidine (B1679956), Dronedarone (B1670951), Clarithromycin, ItraconazoleDecrease P-gp mediated efflux in the intestines and kidneysIncrease
InducersRifampin, St. John's WortIncrease P-gp expression and activity in the intestinesDecrease

Alterations in this compound Absorption

Several factors can influence the absorption of this compound from the gastrointestinal tract.

Antibiotics and Gut Microflora: A portion of the population has intestinal bacteria, such as Eggerthella lenta, which can metabolize this compound into inactive reduction products. preprints.orgahajournals.orgnih.gov The administration of certain antibiotics can eradicate this gut flora, leading to a significant increase in this compound bioavailability and serum concentrations. ahajournals.orgnih.gov This interaction is particularly relevant for antibiotics like macrolides (e.g., erythromycin, clarithromycin) and tetracyclines. Recent research has identified a specific two-gene operon in E. lenta, known as the cardiac glycoside reductase (cgr) operon, which is responsible for this compound inactivation. preprints.orgahajournals.orgnih.gov

Fiber: High-fiber meals and fiber supplements, such as psyllium, can decrease the absorption of this compound. ebsco.com Fiber can bind to this compound in the gut, reducing its availability for absorption. drugs.com

Laxatives: The use of laxatives can also diminish this compound absorption. ebsco.comwww.nhs.uk By increasing gastrointestinal motility, laxatives reduce the transit time for this compound, thereby limiting the extent of its absorption. tandfonline.comtandfonline.com Studies have shown that concomitant administration of laxatives like macrogol 4000 or sennosides (B37030) can lead to a reduction in this compound's intestinal absorption. tandfonline.comtandfonline.com One study found that the stimulant laxative bisacodyl (B1667424) significantly decreased serum this compound concentration, likely by interfering with its absorption. nih.gov

Effects on this compound Excretion

This compound is primarily eliminated from the body through the kidneys. dntb.gov.ua Therefore, drugs that affect renal function can have a significant impact on this compound's excretion.

Diuretics: Non-potassium-sparing diuretics, such as loop diuretics (e.g., furosemide) and thiazides, can indirectly lead to this compound toxicity. ahajournals.org These diuretics can cause hypokalemia (low potassium levels), which sensitizes the myocardium to the effects of this compound and can precipitate arrhythmias. litfl.com While some studies suggest that furosemide (B1674285) does not significantly affect the direct renal excretion of this compound, the resulting electrolyte imbalance is a major clinical concern. nih.gov However, other research indicates that furosemide might decrease this compound clearance during the diuretic phase and prolong its serum half-life, potentially by inhibiting tubular secretion. nih.gov

Significant Interactions with Antiarrhythmic Drugs

Several antiarrhythmic drugs are known to have clinically significant pharmacokinetic interactions with this compound, primarily through the inhibition of P-glycoprotein.

Amiodarone: This potent P-gp inhibitor can increase serum this compound concentrations by 70-100%. empathia.aiempathia.ai The mechanism is multifactorial, involving reduced renal and non-renal clearance of this compound, as well as a potential displacement from tissue binding sites. empathia.aiempathia.aijacc.org

Quinidine: The interaction between quinidine and this compound is well-documented, with quinidine administration often causing a two- to three-fold increase in serum this compound levels. hanstenandhorn.comahajournals.org Quinidine, itself a P-gp substrate, potently inhibits P-gp-mediated transport, thereby increasing this compound absorption and decreasing its renal and biliary excretion. egpat.comahajournals.orgnih.gov

Dronedarone: Similar to amiodarone, dronedarone is an inhibitor of P-glycoprotein and can significantly increase this compound plasma concentrations, potentially by as much as 2.5-fold. nih.govnih.govdroracle.aidrugs.com

Verapamil: This calcium channel blocker also inhibits P-glycoprotein, leading to a 60-90% increase in this compound plasma concentrations. nih.govnih.gov The primary mechanism is thought to be the inhibition of P-gp activity, resulting in decreased renal tubular elimination of this compound. nih.govnih.govdrugs.com

Table 2: Summary of Antiarrhythmic Drug Interactions with this compound
Antiarrhythmic DrugPrimary Mechanism of InteractionMagnitude of Increase in this compound Concentration
AmiodaroneP-glycoprotein inhibition; reduced renal and non-renal clearance70-100%
QuinidineP-glycoprotein inhibition2 to 3-fold
DronedaroneP-glycoprotein inhibitionUp to 2.5-fold
VerapamilP-glycoprotein inhibition; decreased renal clearance50-75%

Pharmacodynamic Interactions

Pharmacodynamic interactions occur when co-administered drugs have additive, synergistic, or antagonistic effects on the pharmacological actions of this compound at its site of action.

Synergistic or Antagonistic Effects on Cardiac Electrophysiology

The electrophysiological effects of this compound can be enhanced or counteracted by other medications.

Synergistic Effects:

Beta-blockers and Calcium Channel Blockers: Co-administration of these drugs with this compound can lead to additive effects on atrioventricular (AV) node conduction, resulting in excessive bradycardia and an increased risk of heart block. derangedphysiology.com

Diuretics: As mentioned previously, diuretic-induced hypokalemia can potentiate the arrhythmogenic effects of this compound. litfl.comyoutube.com

Antagonistic Effects:

Potassium-sparing diuretics and Potassium supplements: By preventing or correcting hypokalemia, these agents can reduce the risk of this compound-induced arrhythmias. Hyperkalemia can decrease the enzyme-inhibiting actions of this compound. litfl.com

Influence on Electrolyte Balance (e.g., Hypokalemia induced by non-potassium sparing diuretics)

The concurrent administration of this compound with non-potassium sparing diuretics, such as thiazide and loop diuretics, presents a clinically significant interaction primarily centered on electrolyte disturbances, most notably hypokalemia (low potassium levels). empathia.ainih.govempathia.ai This interaction is of particular concern as these diuretics are frequently prescribed alongside this compound for conditions like heart failure. empathia.ai

The fundamental mechanism of this interaction lies in the physiological relationship between potassium and this compound at their site of action: the Na+/K+ ATPase pump in myocardial cells. youtube.comdroracle.ai this compound exerts its therapeutic effect by inhibiting this pump, leading to an increase in intracellular calcium and thus enhanced cardiac contractility. nih.gov Potassium ions and this compound compete for the same binding site on the Na+/K+ ATPase pump. youtube.com

When non-potassium sparing diuretics are administered, they increase the renal excretion of potassium, leading to a decrease in serum potassium levels (hypokalemia). empathia.aiempathia.ai In a state of hypokalemia, there is reduced competition for the binding sites on the Na+/K+ ATPase pump. youtube.com This allows for increased binding of this compound to the pump, thereby amplifying its inhibitory effect. empathia.ailivescience.com Consequently, the myocardium becomes more sensitive to the effects of this compound, which can lead to an increased risk of this compound toxicity, even at therapeutic serum concentrations. empathia.aidroracle.ainih.gov

Research has quantified the increased risk associated with the co-administration of this compound and diuretics. A population-based nested case-control study involving 154,058 heart failure patients found that the use of any diuretic in combination with this compound was associated with a 3.08-fold increase in the risk of hospitalization for this compound intoxication. nih.gov The study further delineated the risk by diuretic class, demonstrating that loop diuretics posed a greater risk than thiazide diuretics. nih.gov

Diuretic ClassAdjusted Odds Ratio for this compound Intoxication
Any Diuretic3.08
Loop Diuretics2.97
Thiazide Diuretics2.36
Potassium-Sparing Diuretics1.72
Loops/Thiazides/Potassium-Sparing Combination6.85

Data sourced from a population-based nested case-control study. nih.gov

In addition to hypokalemia, these diuretics can also cause hypomagnesemia (low magnesium levels), which can further predispose patients to this compound-related arrhythmias. empathia.aidrugs.com Some studies also suggest that diuretics may reduce the renal clearance of this compound, which could contribute to increased serum concentrations, although the primary mechanism of interaction is the pharmacodynamic potentiation through electrolyte imbalance. empathia.aiempathia.ai

Interactions with Herbal Supplements and Dietary Components (e.g., St. John's Wort, Licorice, Horsetail)

The concurrent use of herbal supplements and certain dietary components with this compound can significantly alter its pharmacokinetics and pharmacodynamics, leading to either decreased efficacy or increased toxicity.

St. John's Wort (Hypericum perforatum)

The interaction between St. John's Wort, a popular herbal supplement, and this compound is well-documented and primarily pharmacokinetic in nature. nih.govnih.gov The proposed mechanism involves the induction of the P-glycoprotein (P-gp) drug transporter system by constituents of St. John's Wort, particularly hyperforin. nih.govdrugs.comresearchgate.net P-glycoprotein is an efflux pump found in the intestines and renal tubules that actively transports this compound out of cells and into the gut lumen and urine for elimination. drugs.com

By inducing P-gp, St. John's Wort enhances the efflux of this compound, leading to decreased intestinal absorption and increased renal secretion. drugs.com This results in lower plasma concentrations of this compound, which can compromise its therapeutic effects. nih.govclinician.com

Several clinical studies have demonstrated the clinical significance of this interaction. In one study with healthy volunteers, 10 days of treatment with a St. John's Wort extract (900 mg/day) alongside this compound (0.25 mg/day) led to a significant reduction in this compound's pharmacokinetic parameters. nih.govdrugs.com The effect was time-dependent, becoming more pronounced over the 10-day co-administration period. nih.govdrugs.com

Pharmacokinetic ParameterPercentage Reduction with St. John's Wort
Area Under the Curve (AUC)25%
Maximum Concentration (Cmax)26%
Trough Concentration (Cmin)33%

Data from a study in healthy volunteers after 10 days of co-medication. nih.govdrugs.com

The discontinuation of St. John's Wort in a patient stabilized on this compound can be equally problematic. The P-gp induction would cease, potentially leading to a sharp rise in this compound levels and subsequent toxicity. clinician.com

Licorice (Glycyrrhiza glabra)

The interaction between licorice and this compound is primarily pharmacodynamic and is related to the electrolyte-altering effects of a component in licorice called glycyrrhizic acid. drugs.comdrugs.com Chronic consumption of licorice can lead to a syndrome of apparent mineralocorticoid excess. nih.gov Glycyrrhizic acid inhibits the enzyme 11-beta-hydroxysteroid dehydrogenase type 2 in the kidneys. nih.gov This inhibition allows cortisol to activate mineralocorticoid receptors, leading to sodium and water retention and, crucially, potassium loss. livescience.comnih.gov

The resulting hypokalemia potentiates the risk of this compound toxicity by the same mechanism as described with non-potassium sparing diuretics: increased binding of this compound to the Na+/K+ ATPase pump. livescience.comdrugs.comdrugs.com This can lead to cardiac arrhythmias and other symptoms of digitalis toxicity. drugs.comnih.gov Case reports have documented instances of patients developing this compound toxicity and congestive heart failure after consuming licorice-containing products. livescience.comdrugs.comdrugs.com

Horsetail (Equisetum arvense)

The interaction between Horsetail and this compound is less well-documented in clinical research compared to St. John's Wort and Licorice. However, a potential interaction is theorized based on the diuretic properties of Horsetail. ebsco.comlums.ac.ir By promoting diuresis, Horsetail may lead to potassium depletion. lums.ac.ir This diuretic-induced hypokalemia could, theoretically, increase the sensitivity of the myocardium to this compound and heighten the risk of toxicity, similar to the interaction observed with conventional diuretic medications. ebsco.comlums.ac.ir

Future Directions and Unresolved Questions in Digoxin Research

Re-evaluating the Optimal Role of Digoxin in Contemporary Cardiovascular Medicine

More recent studies, like the RATE-AF (Rate Control Therapy Evaluation in Permanent Atrial Fibrillation) trial, have provided new insights. In patients with both AF and heart failure, particularly those with preserved ejection fraction (HFpEF), this compound was found to be superior to beta-blockers in improving symptoms, with fewer treatment-related adverse events. bjcardio.co.uk This has sparked interest in its potential benefits for this specific patient group, for whom treatment options are limited. bjcardio.co.uk

A critical aspect of this re-evaluation is the growing consensus that the efficacy and safety of this compound are strongly linked to its serum concentration. nih.gov Post-hoc analyses of the DIG trial and other studies have suggested that lower serum this compound concentrations (e.g., 0.5–0.9 ng/mL) are associated with reduced mortality and hospitalizations, whereas higher levels may be linked to increased mortality. nih.govahajournals.orgresearchgate.net This has led to a paradigm shift, where the goal is no longer just to achieve a "therapeutic" level but to maintain a low and safe concentration. nih.govresearchgate.net Consequently, a more prominent role for this compound is being considered for patients with HFrEF who remain symptomatic despite being on optimal modern therapies, with the aim of reducing hospitalizations. nih.govresearchgate.net

Further randomized controlled trials are needed to clarify this compound's role, especially in patient populations that have been underrepresented in previous studies, such as those with HFrEF and co-existing AF, and those with HFpEF. bjcardio.co.uk The ongoing DIGIT-HF trial, which is investigating the effects of digitoxin (B75463) (a related cardiac glycoside) on top of modern guideline-directed medical therapy, is expected to provide valuable data on the future of cardiac glycosides in heart failure treatment. youtube.commedscape.com

Further Elucidation of Novel Molecular Targets Beyond Na+/K+-ATPase

For decades, the primary mechanism of action of this compound was thought to be its inhibition of the sodium-potassium adenosine (B11128) triphosphatase (Na+/K+-ATPase) pump in heart muscle cells. nih.govcvpharmacology.com This inhibition leads to an increase in intracellular calcium, which in turn enhances myocardial contractility. cvpharmacology.comnih.gov However, recent research has revealed that this compound's effects are far more complex and that it interacts with a variety of other molecular targets, opening up new avenues for its therapeutic use, particularly in oncology. nih.govmdpi.comnih.gov

Studies have shown that this compound can exhibit anti-tumor potential by interacting with targets other than Na+/K+-ATPase. nih.govresearchgate.net Docking studies have suggested that this compound can bind to Factor Inhibiting HIF-1 (FIH-1) and the p50 and p65 subunits of Nuclear Factor-kappa B (NF-κB). nih.govmdpi.comresearchgate.net By targeting these proteins, this compound may be able to inhibit cancer cell proliferation and survival. mdpi.com Interestingly, digoxigenin, the aglycon of this compound (the steroid core without the sugar moieties), appears to bind to different targets, including histone deacetylases (HDACs) and phosphoinositide 3-kinase (PI3K), suggesting it may have a different mechanism of anti-tumor activity. nih.govmdpi.com

These findings suggest that this compound and its derivatives could be repurposed as anti-cancer agents. mdpi.com The challenge lies in separating the desired anti-cancer effects from the cardiotoxic effects that result from Na+/K+-ATPase inhibition. mdpi.com A deeper understanding of these novel molecular targets could lead to the design of new this compound-like compounds that are more selective for cancer-related targets, thereby improving their therapeutic index for use in oncology. nih.govmdpi.com

Potential Molecular TargetPutative EffectRelated Compound
Na+/K+-ATPase Cardiotonic, Anti-tumorThis compound
FIH-1 Anti-tumorThis compound
NF-κB Anti-tumorThis compound
HDACs Anti-tumorDigoxigenin
PI3K Anti-tumorDigoxigenin

Development of this compound Derivatives with Improved Efficacy and Safety Profiles

The narrow therapeutic index of this compound remains a major limitation to its use. nih.govccjm.org This has spurred research into the development of this compound derivatives and other cardiac glycosides with improved efficacy and safety profiles. The goal is to create new compounds that retain the beneficial effects of this compound while having a lower potential for toxicity.

One strategy is to modify the structure of this compound to enhance its selectivity for specific molecular targets. nih.gov For example, by understanding the structural interactions between this compound and Na+/K+-ATPase, as well as its other targets like FIH-1 and NF-κB, it may be possible to design derivatives that are more potent anti-cancer agents with reduced cardiotoxicity. nih.govmdpi.com Docking studies have identified specific features of the this compound molecule, such as its sugar moiety and the conformation of its steroid core, that are crucial for its interaction with Na+/K+-ATPase and for its cytotoxic effects. nih.gov This knowledge can be used to guide the synthesis of novel derivatives with improved properties.

Another approach is to explore other naturally occurring cardiac glycosides or to synthesize entirely new ones. The DIGIT-HF trial, for instance, is evaluating digitoxin, which has different pharmacokinetic properties than this compound, including being primarily eliminated by the liver rather than the kidneys. youtube.commedscape.com This could make it a safer option for patients with impaired renal function. medscape.com The development of senolytics, drugs that selectively clear senescent (aging) cells, is another exciting area of research. Cardiac glycosides like this compound and ouabain (B1677812) have been shown to eliminate senescent tumor cells by disrupting ion homeostasis through Na+/K+-ATPase inhibition, which could be a novel approach to cancer therapy. nih.gov

Long-Term Outcomes Research in Specific Patient Cohorts (e.g., Elderly, Atrial Fibrillation without Heart Failure)

Much of the existing data on this compound comes from broad populations, and there is a need for more research on its long-term effects in specific patient cohorts. nih.gov The elderly, for example, are a particularly vulnerable group due to age-related declines in renal function, polypharmacy, and a higher susceptibility to this compound toxicity. nih.govbcmj.org While some studies have suggested that low-dose this compound can reduce mortality and hospitalizations in geriatric patients with heart failure, more research is needed to confirm these findings and to establish safe and effective dosing strategies for this population. nih.govsemanticscholar.orgresearchgate.net

Another important cohort is patients with atrial fibrillation but without concomitant heart failure. nih.govjacc.org The use of this compound for rate control in this group has become controversial, with some observational studies suggesting an association with increased mortality. nih.govnih.govahajournals.org However, these studies are often limited by confounding factors, and the results have been inconsistent. jacc.orgnih.gov A sub-analysis of the ARISTOTLE trial found that patients with AF who had serum this compound levels of 1.2 ng/mL or higher were at an increased risk of mortality, highlighting the importance of maintaining low serum concentrations. nih.govjacc.org There is a clear need for large, randomized controlled trials to definitively determine the long-term safety and efficacy of this compound in patients with AF without heart failure. jacc.orgjacc.org

Future research should also focus on other specific cohorts, such as patients with different types of heart failure (HFrEF vs. HFpEF), patients with varying degrees of renal impairment, and potential differences in outcomes between men and women. bjcardio.co.ukeuropeanreview.org This will help to better define the patient populations that are most likely to benefit from this compound therapy and to refine its use in the modern era of cardiovascular medicine.

Methodological Advancements in Clinical Trial Design to Address Confounding and Bias

The history of clinical research into this compound has been notably complex, with findings often clouded by issues of confounding and bias. Observational studies, in particular, have yielded conflicting results regarding the safety and efficacy of this compound, largely due to inherent methodological limitations. researchgate.netdovepress.com However, contemporary clinical trial designs have evolved significantly, incorporating advanced methodologies to mitigate these challenges and provide more definitive evidence.

A primary issue in observational this compound research is prescription bias , where the clinical decision to prescribe this compound is itself an indicator of a patient's underlying health status. researchgate.net Often, patients with more severe heart failure are more likely to receive this compound, leading to an apparent association between the drug and adverse outcomes that may be due to the severity of the illness rather than the drug itself. researchgate.net Re-analyses of historical data, such as that from the Digitalis Investigation Group (DIG) trial, have demonstrated that even with extensive statistical adjustments, it is difficult to fully account for this confounding by indication. nih.gov

To address these deep-seated challenges, modern clinical trials have adopted more rigorous designs. A prime example is the DIGIT-HF trial, a multicentre, randomized, double-blind, parallel-group, placebo-controlled study designed to assess the efficacy of digitoxin, a cardiac glycoside with similar pharmacodynamic properties to this compound. nih.govnih.gov The design of such trials incorporates several key methodological advancements to minimize bias and confounding from the outset.

One of the most critical advancements is the use of stratified randomization . nih.gov This technique ensures that key prognostic factors are evenly distributed between the treatment and placebo groups, thereby reducing the risk of baseline imbalances that could confound the results. wikipedia.org In the DIGIT-HF trial, for instance, randomization is stratified by several important factors. nih.govnih.gov

Stratification FactorRationale for Inclusion
Centre To account for variations in clinical practice and patient populations across different study sites.
Sex To ensure a balanced representation of males and females, allowing for the exploration of potential sex-specific treatment effects.
NYHA Functional Class To balance the severity of heart failure between the groups, as this is a strong predictor of outcomes.
Atrial Fibrillation To separately evaluate the effects of the cardiac glycoside in patients with and without this common comorbidity, which can influence both treatment decisions and outcomes.
Pre-treatment with Cardiac Glycosides To mitigate selection bias by including a relevant patient subpopulation with more advanced heart failure and to enable the analysis of potential withdrawal effects. nih.govnih.gov

The inclusion of patients already receiving cardiac glycosides is a significant design choice aimed at enhancing the generalizability of the trial's findings to a real-world patient population. nih.gov By stratifying for this factor, researchers can analyze whether the effects of the study drug differ between patients who are newly initiated on a cardiac glycoside and those who have been on such therapy previously. nih.gov This approach directly addresses the limitations of earlier studies that did not adequately account for the prognostic differences between these patient groups.

Another key methodological advancement is the focus on therapeutic drug monitoring within the trial protocol. The DECISION trial, for example, is a double-blind, placebo-controlled trial that aims to maintain serum this compound concentrations within a narrow therapeutic range (0.5–0.9 ng/mL). consensus.app This is a direct response to post-hoc analyses of the DIG trial, which suggested that lower serum concentrations of this compound might be associated with more favorable outcomes. consensus.app By prospectively targeting a specific serum concentration range and making dose adjustments based on blinded serum level measurements, such trials can reduce the variability in drug exposure that may have confounded the results of previous studies. nih.gov

Furthermore, the use of a double-blind, placebo-controlled design remains a cornerstone of high-quality clinical research in this area. nih.gov This approach minimizes the risk of observer bias and patient-reported outcome bias, ensuring that any observed differences between the treatment and control groups are more likely to be attributable to the study drug itself. The centralized assessment of endpoints by a committee blinded to treatment allocation further strengthens the integrity of the data. consensus.app

While randomized controlled trials are the gold standard, advancements in statistical methods for observational research, such as propensity score matching , continue to be refined. nih.gov However, the experience with this compound has highlighted the limitations of these methods in fully accounting for unmeasured confounding variables. researchgate.net This underscores the continued importance of well-designed, prospective, randomized trials to provide the most reliable evidence to guide clinical practice.

The potential for adaptive clinical trial designs also represents a future direction in cardiac glycoside research. rtihs.orgnih.govnoymed.comclinicaltrialrisk.org These designs allow for pre-planned modifications to the trial based on accumulating data, which can improve the efficiency and ethical conduct of the study. For instance, an adaptive design could allow for sample size re-estimation or the dropping of ineffective treatment arms, leading to a more streamlined and informative trial. While not yet widely implemented in large-scale this compound trials, these innovative approaches hold promise for addressing some of the unresolved questions in this field.

Q & A

Q. What experimental methodologies are recommended for studying digoxin's physicochemical properties, such as solubility?

this compound's solubility in organic solvents (e.g., methanol, ethanol-water systems) can be determined using equilibrium methods across temperature gradients (278.15–323.15 K). Data correlation often employs the modified Apelblat equation, λh equation, or empirical models. These methods ensure reproducibility and are critical for formulation studies, as this compound exhibits temperature-dependent solubility, with peak solubility in 80% ethanol .

Q. How do researchers validate this compound's mechanism of action in preclinical models?

this compound's inhibition of Na+/K+-ATPase is studied using cellular assays (e.g., ATPase activity measurements) and animal models of heart failure (HF). Electrophysiological recordings and contractility assessments (e.g., left ventricular ejection fraction in rodents) are standard. Researchers must account for interspecies differences in receptor sensitivity and pharmacokinetics .

Q. What are the key considerations for designing pharmacokinetic studies on this compound?

Studies should measure bioavailability, protein binding, and renal clearance due to this compound's narrow therapeutic index. Liquid chromatography-tandem mass spectrometry (LC/MS/MS) is preferred over immunoassays for specificity, as cross-reactivity with metabolites or structurally similar compounds (e.g., digitoxin) can skew results .

Advanced Research Questions

Q. How can conflicting mortality data on this compound—neutral in RCTs vs. elevated in observational studies—be reconciled methodologically?

Observational studies often suffer from confounding by indication (e.g., this compound prescribed to sicker patients with lower ejection fractions, diabetes, or diuretic use). Meta-regression in systematic reviews shows mortality risk diminishes with rigorous methods (e.g., propensity matching, randomized designs). Neutral mortality in RCTs (risk ratio 0.99) vs. inflated risk in unadjusted observational data (risk ratio 1.76) highlights the need for risk stratification and bias adjustment .

Q. What statistical approaches mitigate residual confounding in observational studies of this compound's safety in advanced chronic kidney disease (CKD)?

Multivariable Cox models, sub-distribution hazard analyses for competing risks (e.g., ESRD), and propensity score matching are used. However, residual confounding persists due to unmeasured variables (e.g., disease severity). Advanced CKD studies report a 63% increased mortality risk with this compound (aHR 1.63), necessitating sensitivity analyses and validation through RCTs .

Q. How should gender-specific responses to this compound inform clinical trial design?

Post hoc analyses of the DIG trial suggest women may have higher mortality at equivalent serum concentrations. Trials should stratify randomization by gender, adjust for body mass/renal function, and employ therapeutic drug monitoring. Dose-response studies are critical, as the traditional therapeutic range (0.5–0.9 ng/mL) may not be universally applicable .

Q. What methodologies optimize detection of this compound toxicity in clinical research?

Toxicity studies use LC/MS/MS for precise quantification, avoiding immunoassay cross-reactivity. Registry data (e.g., this compound immune fab trials) highlight bradycardia (73.6%) and hyperkalemia (33.3%) as key endpoints. Researchers should distinguish acute vs. chronic toxicity and control for comorbidities (e.g., CKD) that alter pharmacokinetics .

Q. How do study design limitations (e.g., withdrawal trials) affect evidence quality for this compound in HF?

Early withdrawal trials (PROVED, RADIANCE) showed HF deterioration upon this compound discontinuation but lacked placebo controls. Modern trials require active comparators (e.g., beta-blockers) and composite endpoints (mortality + hospitalization). Meta-analyses must account for era-specific biases, as older trials excluded patients with comorbidities common in contemporary cohorts .

Methodological Guidance

Q. What criteria define high-quality meta-analyses of this compound's efficacy and safety?

Preferred Reporting Items for Systematic Reviews and Meta-Analyses (PRISMA) guidelines should be followed. Studies must stratify by design (RCTs vs. observational), adjust for baseline imbalances (e.g., age, ejection fraction), and assess publication bias via funnel plots. Sensitivity analyses should exclude high-risk-of-bias studies .

Q. How can researchers address this compound's declining use in modern cohorts when analyzing real-world data?

Temporal trends (e.g., 20% decline in this compound use in HF-ACTION) require adjustment via time-varying covariates. Analyses should differentiate prevalent vs. incident use and control for secular changes in HF therapy (e.g., sacubitril/valsartan adoption). Residual confounding is minimized using instrumental variable analysis or machine learning-based propensity scores .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.